(3R)-3-(4-fluorophenyl)piperidine hydrochloride
Description
BenchChem offers high-quality (3R)-3-(4-fluorophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(4-fluorophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1258940-02-1 |
|---|---|
Molecular Formula |
C11H15ClFN |
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
InChI Key |
DGGGTQAVNWSYAD-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Stability of (3S,4R)-3-(Hydroxymethyl)-4-(4-fluorophenyl)piperidine Hydrochloride
A Note on Stereochemistry: This guide focuses on the chemical properties and stability of the (3S,4R) stereoisomer of 3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride. The initial topic specified the (3R) configuration. However, the vast majority of scientific literature documents the (3S,4R)-trans isomer, as it is a significant process-related impurity and degradation product of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. For the purpose of providing a comprehensive and well-referenced technical guide, this document will center on the well-characterized (3S,4R) isomer, which for clarity will be referred to as Compound I in this text.
Introduction
Compound I, with the chemical name (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride, is a key reference standard for chemists and drug development professionals working with Paroxetine. Its presence in the final drug product is strictly controlled by regulatory agencies, making a thorough understanding of its chemical properties and stability paramount for ensuring the quality, safety, and efficacy of Paroxetine-based therapeutics. This guide provides an in-depth analysis of Compound I, offering insights into its physicochemical characteristics, stability profile under various stress conditions, and a validated analytical methodology for its detection and quantification.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₇ClFNO | N/A |
| Molecular Weight | 246.72 g/mol | N/A |
| CAS Number | Not available for the hydrochloride salt. (Free base: 125224-43-3) | [1] |
| Appearance | White to off-white crystalline powder (for related compounds) | [2] |
| Melting Point | 138°C (for the free base, (3S,4R)-4-(4-Fluorophenyl)-piperidine-3-methanol) | |
| Solubility | Data for the hydrochloride salt is not available. The free base is slightly soluble in Chloroform, DMSO, and Methanol. | [1] |
| pKa | Predicted pKa for the free base is 14.93 ± 0.10. | [1] |
Note: The properties listed are for the free base or related compounds where data for the hydrochloride salt is unavailable. These values should be used as an estimation.
Stability Profile
The stability of Compound I is a critical consideration, particularly as it is a known degradation product of Paroxetine. Understanding the conditions that lead to its formation is essential for developing stable formulations and defining appropriate storage conditions.
Degradation Pathways
Forced degradation studies of Paroxetine have shown that Compound I is primarily formed under acidic and oxidative stress conditions.
-
Acidic Hydrolysis: In the presence of strong acids, the ether linkage in the Paroxetine molecule is susceptible to cleavage, yielding Compound I and sesamol.[2] Studies have shown significant degradation of Paroxetine when heated in 0.1M HCl.
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to the formation of Compound I.[2]
The degradation of Paroxetine to Compound I can be visualized as follows:
Caption: Degradation of Paroxetine to Compound I.
Storage and Handling
Given its susceptibility to formation under acidic and oxidative conditions, the following storage and handling precautions are recommended for both Paroxetine drug substance and any analytical standards of Compound I:
-
Storage: Store in a well-closed container, protected from light, at controlled room temperature.
-
Handling: Avoid contact with strong acids and oxidizing agents. Use in a well-ventilated area and wear appropriate personal protective equipment.
Analytical Methodology
The accurate and precise quantification of Compound I as an impurity in Paroxetine is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. The following is a representative HPLC method adapted from the United States Pharmacopeia (USP) and other literature for the analysis of Paroxetine and its related compounds.
Experimental Workflow
The general workflow for the analysis of Compound I in a Paroxetine sample is as follows:
Caption: HPLC analysis workflow for Compound I.
Step-by-Step HPLC Protocol
Objective: To separate and quantify (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine (Compound I) in a Paroxetine hydrochloride sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Paroxetine hydrochloride sample
-
(3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and acetonitrile (e.g., 50:50 v/v) |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine reference standard.
-
Dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the Paroxetine hydrochloride sample.
-
Dissolve in the diluent to obtain a known concentration (e.g., 10 mg/mL).
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) of the peak area for Compound I should be not more than 2.0%.
-
The tailing factor for the Compound I peak should be not more than 2.0.
-
-
Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of Compound I in the Paroxetine hydrochloride sample using the following formula:
% Compound I = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Compound I in the sample solution.
-
Area_standard is the peak area of Compound I in the standard solution.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Conclusion
A thorough understanding of the chemical properties and stability of (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride is essential for professionals in the pharmaceutical industry. This guide has provided a comprehensive overview of its physicochemical characteristics, its formation as a degradation product of Paroxetine under acidic and oxidative stress, and a detailed analytical method for its quantification. This knowledge is critical for ensuring the development of stable Paroxetine formulations and for maintaining compliance with regulatory standards for impurity control.
References
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]
- USP-NF. (2021). Paroxetine Hydrochloride.
-
Waters Corporation. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]
- Geetharam, Y., & Kumar, A. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 448-457.
-
Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]
-
iChemical. (n.d.). (3S,4R)-(-)-4-(4-Fluorophenyl)3-hydroxymethyl)-piperidine. Retrieved from [Link]
-
PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]
Sources
Therapeutic applications of (3R)-3-(4-fluorophenyl)piperidine in drug discovery
An In-Depth Technical Guide to the Therapeutic Applications of (3R)-3-(4-fluorophenyl)piperidine in Drug Discovery
Introduction: The Privileged Scaffold of (3R)-3-(4-fluorophenyl)piperidine
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with complex biological targets.[2] When substituted with an aryl group at the 3-position, and specifically with a 4-fluorophenyl group in the (R) configuration, the resulting (3R)-3-(4-fluorophenyl)piperidine moiety becomes a "privileged scaffold." This specific stereochemical arrangement is critical for conferring high binding affinity and selectivity for a range of central nervous system (CNS) receptors and transporters.[3][4]
The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability and binding interactions. The piperidine nitrogen provides a basic center, crucial for salt formation and interaction with acidic residues in protein binding pockets. This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and pharmacological evaluation of compounds containing the (3R)-3-(4-fluorophenyl)piperidine core, intended for researchers and drug development professionals.
Part 1: Stereoselective Synthesis Strategies
The biological activity of 3-arylpiperidines is critically dependent on their stereochemistry. Therefore, developing robust and efficient methods for their enantioselective synthesis is a significant area of research.[5] A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines has been a long-standing challenge.[6][7]
Recent advances have focused on transition-metal-catalyzed asymmetric reactions. One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the construction of the chiral 3-aryl tetrahydropyridine intermediate with high enantioselectivity.[6][7] This intermediate can then be readily reduced to the desired piperidine.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines
This protocol is adapted from the work of Mishra et al. and describes the key asymmetric carbometalation step.[6][8]
1. Catalyst Preparation:
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).
-
Seal the vial with a rubber septum, and purge with argon by applying a vacuum and backfilling three times.
-
Add toluene (0.25 mL), 2-methyl-tetrahydrofuran (0.25 mL), and H₂O (0.25 mL).
-
Add aqueous CsOH (50 wt%, 2.0 equivalents) to the vial.
-
Stir the catalyst solution at 70 °C for 10 minutes.
2. Asymmetric Cross-Coupling Reaction:
-
To the pre-activated catalyst solution, add the 4-fluorophenyl boronic acid (3.0 equivalents).
-
Add the N-protected 1,2-dihydropyridine substrate (1.0 equivalent).
-
Stir the resulting mixture at 70 °C for 20 hours, or until reaction completion is observed by TLC or LC-MS.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (5 mL) and pass it through a short plug of silica gel, washing with additional diethyl ether (20 mL).
-
Remove the solvents in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-(4-fluorophenyl)-1,2,3,4-tetrahydropyridine.
4. Reduction to Piperidine:
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the final (3R)-3-(4-fluorophenyl)piperidine scaffold.
Caption: Synthetic workflow for (3R)-3-(4-fluorophenyl)piperidine.
Part 2: Therapeutic Applications in Central Nervous System Disorders
The (3R)-3-(4-fluorophenyl)piperidine scaffold is a cornerstone in the development of drugs targeting CNS disorders, primarily due to its ability to interact with monoamine transporters and G-protein coupled receptors (GPCRs).
Antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs)
The most prominent example of a drug featuring this scaffold is Paroxetine , a potent and selective serotonin reuptake inhibitor (SSRI).[9] Paroxetine is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.
Mechanism of Action: Paroxetine functions by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. By inhibiting SERT, Paroxetine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. The (3S,4R) stereochemistry of Paroxetine, which contains the core (3R)-3-(4-fluorophenyl)piperidine structure, is crucial for its high-affinity binding to SERT.[3][10]
Caption: Mechanism of action for Paroxetine as an SSRI.
Antipsychotics: Multi-Target Receptor Antagonism
The 3-arylpiperidine scaffold is also integral to the design of atypical antipsychotics. These drugs often exhibit a multi-target profile, acting as antagonists or partial agonists at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[11] This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics. Molecular hybridization strategies have been used to optimize aryl-piperidine derivatives to achieve potent D₂ and 5-HT₂ₐ receptor antagonism.[11]
| Compound Class | Target Receptors | Therapeutic Rationale |
| Aryl-piperidines | D₂ (Antagonist), 5-HT₂ₐ (Antagonist), 5-HT₁ₐ (Partial Agonist) | Treatment of schizophrenia by modulating dopaminergic and serotonergic pathways.[11] |
| 3-Aryl Piperidine Analogs | Dopamine D₄ (Agonist) | Potential treatment for cognitive disorders and erectile dysfunction.[4] |
Other CNS Targets
The versatility of the 3-arylpiperidine scaffold extends to other CNS targets, including:
-
NMDA Receptors: Piperidine-2-carboxylic acid derivatives have been developed as potent NMDA receptor antagonists, which have potential applications in treating neurodegenerative disorders and preventing neuronal damage from cerebral ischemia.[12]
-
Sigma Receptors: Piperidine derivatives have shown high affinity for sigma-1 (σ₁) receptors, which are implicated in a variety of neurological functions. Antagonism at σ₁ receptors has shown potential in modulating nociception.[13]
Part 3: Emerging Therapeutic Applications
Beyond the CNS, derivatives of 3-arylpiperidine are being explored for other therapeutic uses.
Antibacterial Potentiators
In the fight against antimicrobial resistance, one strategy is to develop compounds that potentiate the effects of existing antibiotics. A 3-arylpiperidine derivative has been identified as a potentiator that can overcome resistance in Gram-negative bacteria.[14] These compounds are thought to work by disrupting the bacterial cell membrane or inhibiting efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[14]
Part 4: Pharmacological Evaluation Protocols
The characterization of novel compounds containing the (3R)-3-(4-fluorophenyl)piperidine scaffold requires a suite of standardized in vitro and in vivo assays.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a target receptor.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human SERT).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand receptor binding assay.
Conclusion and Future Perspectives
The (3R)-3-(4-fluorophenyl)piperidine scaffold is a testament to the power of stereochemistry and strategic functionalization in drug design. Its prevalence in successful CNS drugs like Paroxetine highlights its value as a privileged structure. Current and future research will continue to leverage this core for the development of novel therapeutics. Areas of active investigation include the design of multi-target ligands for complex psychiatric disorders, the development of highly selective agents for specific receptor subtypes to minimize side effects, and the exploration of this scaffold in non-CNS applications such as oncology and infectious diseases.[1][15] The continued development of innovative stereoselective synthetic methods will be crucial to fuel the discovery of the next generation of drugs based on this remarkable chemical entity.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]
-
He, G., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Weintraub, P. M., et al. (2018). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]
-
Reddy, B. S., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]
-
Moir, D. T., et al. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents. PubMed. [Link]
-
PASL. (n.d.). (3RS,4RS)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride). pasl.co.in. [Link]
-
Reddy, B. S., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate. [Link]
-
Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. [Link]
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]
-
Nirmala, M., et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E. [Link]
-
Wang, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. ResearchGate. [Link]
-
D’hooghe, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Thakur, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]
- 4. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. 3-Arylpiperidines as potentiators of existing antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
(3R)-3-(4-fluorophenyl)piperidine hydrochloride CAS number and molecular weight
An In-Depth Technical Guide to (3R)-3-(4-fluorophenyl)piperidine Hydrochloride: A Core Moiety in Modern Pharmaceuticals
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the (3R)-3-(4-fluorophenyl)piperidine moiety stands out for its critical role in the development of selective serotonin reuptake inhibitors (SSRIs), most notably as a key structural component of Paroxetine. This guide provides a comprehensive technical overview of (3R)-3-(4-fluorophenyl)piperidine hydrochloride, focusing on its physicochemical properties, synthesis, and its pivotal role in drug development for researchers, scientists, and professionals in the field.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific stereochemistry and the presence of a 4-fluorophenyl group at the 3-position are crucial for the targeted biological activity, particularly for interacting with neurotransmitter transporters.[1][2]
Physicochemical Properties
While a specific CAS number for (3R)-3-(4-fluorophenyl)piperidine hydrochloride is not readily found in common chemical databases, we can infer its properties from the racemic mixture and related structures. The molecular weight of the hydrochloride salt is calculated from the molecular formula of the free base.
| Property | Value | Source |
| Chemical Name | (3R)-3-(4-fluorophenyl)piperidine hydrochloride | - |
| Synonyms | - | - |
| Molecular Formula | C₁₁H₁₅ClFN | - |
| Molecular Weight | 215.70 g/mol | Calculated |
| CAS Number | Not explicitly available for this stereoisomer salt. The racemate free base, 3-(4-fluorophenyl)piperidine, is registered under CAS 676495-94-6. | |
| Appearance | Expected to be a crystalline solid. | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
Synthesis and Stereocontrol
The synthesis of specifically substituted piperidines like (3R)-3-(4-fluorophenyl)piperidine is a significant challenge in synthetic organic chemistry, with stereocontrol being a critical aspect. The synthesis often involves the creation of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine core.
A common synthetic route to related structures, such as the Paroxetine intermediate (3S, 4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine, involves multi-step processes that establish the required stereochemistry.[3] The synthesis of the target compound would likely follow a similar strategic approach, emphasizing asymmetric synthesis or chiral resolution to isolate the desired (3R) enantiomer.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual synthetic pathway, highlighting the key stages in obtaining the target molecule.
Caption: Conceptual workflow for the synthesis of (3R)-3-(4-fluorophenyl)piperidine HCl.
Role in Drug Development: The Paroxetine Example
The primary significance of the (3R)-3-(4-fluorophenyl)piperidine scaffold lies in its incorporation into more complex drug molecules. The most prominent example is Paroxetine, a potent SSRI used to treat a range of depressive and anxiety disorders.[4]
In Paroxetine, with the chemical name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, the (4R)-4-(4-fluorophenyl)piperidine core is a crucial element for its high-affinity binding to the serotonin transporter (SERT).[5] The 4-fluorophenyl group is believed to engage in key interactions within the transporter's binding pocket, while the piperidine ring serves as a rigid scaffold to correctly orient the pharmacophoric elements.
Structural Relationship to Paroxetine
The diagram below illustrates how the (3R)-3-(4-fluorophenyl)piperidine core is a foundational element of the Paroxetine molecule.
Caption: Relationship between the core scaffold and the final Paroxetine molecule.
Characterization and Quality Control
The characterization and quality control of (3R)-3-(4-fluorophenyl)piperidine hydrochloride and its derivatives are critical to ensure the purity and identity of the compound, especially when used as a pharmaceutical intermediate. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate enantiomers.
-
X-ray Crystallography: To definitively determine the three-dimensional structure and absolute stereochemistry of crystalline materials.[6]
Impurities related to this core structure, such as degradation products of Paroxetine, are actively studied to ensure the safety and efficacy of the final drug product.[6]
Conclusion
(3R)-3-(4-fluorophenyl)piperidine hydrochloride represents a fundamentally important chemical entity in modern drug discovery and development. While it may not be a widely available standalone research chemical, its structural motif is at the heart of powerful therapeutics like Paroxetine. A thorough understanding of its synthesis, stereochemistry, and physicochemical properties is essential for medicinal chemists and pharmaceutical scientists working on the next generation of central nervous system-acting drugs. The principles outlined in this guide underscore the critical role of well-defined chiral building blocks in the creation of effective and safe medicines.
References
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. [Link]
-
PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]
-
Nirmala, M., Sreekanth, B. R., Vishweshwar, P., Babu, J. M., & Anjaneyulu, Y. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1500. [Link]
-
ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
PubChem. 3-(4-Fluorophenyl)piperidine. [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Pharmaffiliates. Defluoro Paroxetine, Hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43815, Paroxetine. [Link]://pubchem.ncbi.nlm.nih.gov/compound/Paroxetine)
Sources
- 1. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (3R)-3-(4-fluorophenyl)piperidine HCl in Organic Solvents
[1]
Executive Summary
(3R)-3-(4-fluorophenyl)piperidine HCl is a chiral secondary amine salt.[1] Its solubility profile is the governing parameter for two critical process stages: optical resolution (if obtained via diastereomeric salt formation) and final purification (recrystallization).[1]
As a hydrochloride salt, the compound exhibits a "dual-nature" solubility behavior:
-
Ionic Head Group (Piperidinium HCl): Drives high solubility in high-dielectric, protic solvents (Water, Methanol).[1]
-
Lipophilic Tail (Fluorophenyl ring): Provides limited interaction with non-polar aromatic solvents but is insufficient to overcome the lattice energy in the absence of hydrogen bonding.[1]
This guide defines the thermodynamic landscape of the molecule, provides a predicted solubility classification based on structural analogues, and outlines a validated protocol for empirical determination.[1]
Physicochemical Characterization & Structural Logic[1]
Understanding the molecule's structure is the first step in predicting solvent interaction.[1]
| Feature | Chemical Moiety | Solubility Impact |
| Ionic Core | Protonated Nitrogen ( | Creates high lattice energy.[1] Requires high dielectric constant ( |
| H-Bonding | Ammonium protons ( | Strong H-bond donors.[1] Solvents must be H-bond acceptors (e.g., Alcohols, DMSO).[1] |
| Lipophilicity | 4-Fluorophenyl group | Increases |
| Chirality | (3R)-Configuration | Enantiopure lattices often have higher melting points and lower solubility than racemates (Wallach’s Rule), though exceptions exist.[1] |
Solubility Landscape
The following profile is derived from thermodynamic principles of 3-arylpiperidine salts and patent literature regarding the recrystallization of analogous intermediates (e.g., Paroxetine precursors).
Predicted Solubility Classification
Temperature Reference: 25°C (Ambient)
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Protic Polar | Methanol | Very High (>100 mg/mL) | Dissolution solvent; too soluble for high-yield crystallization alone.[1] |
| Protic Polar | Ethanol (99%) | High (>50 mg/mL) | Ideal for cooling crystallization (steep solubility vs. T curve).[1] |
| Protic Polar | Isopropanol (IPA) | Moderate (10–30 mg/mL) | Primary Recrystallization Solvent. Balances yield and purity.[1] |
| Aprotic Polar | DMSO, DMF | Very High | Avoid.[1] High boiling points make solvent removal difficult.[1] |
| Aprotic Polar | Acetone | Low (<5 mg/mL) | Excellent Antisolvent .[1] Can be added to EtOH solutions to force precipitation.[1] |
| Esters | Ethyl Acetate | Very Low (<2 mg/mL) | Standard Antisolvent or "slurry wash" solvent to remove non-polar impurities.[1] |
| Non-Polar | Toluene, Heptane | Insoluble | Used to drive yield to near 100% in antisolvent precipitations.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Good for extraction of the free base, but poor for the HCl salt unless mixed with alcohols.[1] |
Thermodynamic Behavior (Van't Hoff Trend)
The solubility (
-
In Ethanol/IPA: The compound exhibits a positive enthalpy of dissolution , meaning solubility increases significantly with temperature.[1] This allows for a "Dissolve at Reflux
Crystallize at 0°C" workflow.[1] -
In Water: Solubility is likely too high to be temperature-sensitive enough for efficient crystallization, leading to oiling out or low yields.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Isothermal)
Objective: Determine exact saturation concentration (
-
Preparation: Add excess (3R)-3-(4-fluorophenyl)piperidine HCl to 5 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Agitate at the set temperature (e.g., 25°C) for 24 hours using a thermomixer.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
-
Quantification:
-
Method 1 (Fast): Evaporate a known volume of filtrate to dryness and weigh the residue.[1]
-
Method 2 (Precise): Dilute the filtrate and analyze via HPLC (UV detection at 260–270 nm).
-
-
Calculation:
Protocol B: Polythermal Method (Cloud Point)
Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.
-
Setup: Prepare a vessel with a known concentration (e.g., 50 mg/mL in Ethanol).
-
Heating: Heat at 1°C/min until the solution becomes clear (Clear Point = Solubility Temperature).
-
Cooling: Cool at 1°C/min until the first crystal appears (Cloud Point = Nucleation Temperature).
-
Repeat: Repeat for concentrations of 25, 75, and 100 mg/mL to map the solubility curve.
Process Application: Crystallization Workflow
The following diagram illustrates the decision logic for selecting the optimal solvent system based on the solubility profile.
Caption: Decision logic for solvent selection in the recrystallization of 3-arylpiperidine HCl salts.
Recommended Solvent Systems
Based on the solubility differential, the following systems are recommended for purification:
-
Single Solvent System: Isopropanol (IPA) .[1]
-
Binary System: Ethanol (Solvent) + Ethyl Acetate (Antisolvent) .
References
-
PubChem. 3-(4-Fluorophenyl)piperidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Google Patents. Process for producing 4-arylpiperidine-3-carbinols and related compounds (WO2000026187).[1] (Describes recrystallization of related fluorophenyl-piperidine salts from Ethyl Acetate/Heptane). Available at: [1]
Technical Guide: The Role of 4-Fluorophenyl Piperidine Derivatives in Medicinal Chemistry Scaffolds
Executive Summary
The 4-(4-fluorophenyl)piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in a diverse array of neuropsychiatric therapeutics. This structural motif combines the lipophilic, sterically defined phenylpiperidine core with the bioisosteric and metabolic advantages of fluorine substitution.
This guide analyzes the structural utility of this scaffold, focusing on its critical role in Selective Serotonin Reuptake Inhibitors (SSRIs) and NMDA receptor antagonists. We provide detailed synthetic protocols, structure-activity relationship (SAR) data, and mechanistic insights to support drug development workflows.
Structural Analysis: The "Fluorine Effect"
The incorporation of a fluorine atom at the para-position of the phenyl ring in piperidine scaffolds is not merely a steric modification; it is a calculated electronic and metabolic strategy.
Metabolic Blocking & Stability
The primary rationale for 4-fluorination is the blockade of Cytochrome P450 (CYP) mediated oxidation.[1] The para-position of a phenyl ring is electronically susceptible to hydroxylation (Phase I metabolism).[1]
-
Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering the para-position resistant to oxidative attack by CYP450 isozymes (specifically CYP2D6 and CYP3A4).
-
Outcome: This modification extends the plasma half-life (
) of the drug and prevents the formation of potentially toxic phenolic metabolites.
Electronic & Lipophilic Modulation[1]
-
Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (inductive effect,
). This alters the - stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of GPCRs and transporters. -
Lipophilicity: Fluorine substitution increases lipophilicity (
), enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS-active agents.[1]
Therapeutic Case Studies
Selective Serotonin Reuptake Inhibitors (SSRIs): Paroxetine
Paroxetine (Paxil) is the archetypal drug for this scaffold.[2] It features a trans-4-(4-fluorophenyl)-3-substituted piperidine core.[1][3][4][5][6][7]
-
Role of Scaffold: The 4-fluorophenyl group occupies a hydrophobic pocket in the Serotonin Transporter (SERT), stabilizing the inhibitor in the central binding site and preventing serotonin reuptake.
-
Selectivity: The specific geometry of the trans-isomer, combined with the fluorinated ring, dictates high selectivity for SERT over the Norepinephrine Transporter (NET).
NMDA Receptor Antagonists (NR2B Selective)
Novel antagonists targeting the NR2B subunit of the NMDA receptor, such as CP-101,606 and its derivatives, utilize the 4-(4-fluorophenyl)piperidine motif.
-
Mechanism: These compounds act as ifenprodil-like allosteric modulators.[1] The fluorophenyl moiety interacts with the specific hydrophobic regions of the NR2B subunit amino-terminal domain (ATD), providing subtype selectivity which is crucial for minimizing psychotomimetic side effects associated with non-selective NMDA blockade.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of para-fluorine substitution on binding affinity (
| Compound Analog | Substituent (R) | Target | Binding Affinity ( | Metabolic Stability ( |
| Paroxetine Analog | 4-F | SERT | 0.05 | > 120 |
| Des-fluoro Paroxetine | H | SERT | 1.2 | 45 |
| Chloro-Analog | 4-Cl | SERT | 0.8 | 90 |
| DAT Inhibitor (Piperidine) | 4-F | DAT | 30.0 | 38 |
| DAT Inhibitor (Piperazine) | 4-F | DAT | 50.6 | 20 |
Data synthesized from comparative SAR studies [1, 3, 5].[1][8] Note: Fluorine maintains high potency while significantly enhancing metabolic stability compared to H-analogs.[1]
Experimental Protocols
Synthesis of the Core Scaffold: 4-(4-Fluorophenyl)piperidine
This protocol describes the synthesis of the fundamental scaffold via the reduction of a tetrahydropyridine intermediate, a robust method for generating the piperidine ring system.
Objective: Synthesis of 4-(4-fluorophenyl)piperidine hydrochloride.
Reagents:
-
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (Starting Material)[9]
-
Palladium hydroxide on carbon (20% Pd(OH)2/C) or Pd/C[9]
-
Methanol (MeOH)[9]
-
Hydrogen gas (
)[9] -
Etheral Hydrogen Chloride (1 M HCl in ether)
Protocol:
-
Hydrogenation:
-
Dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (12.0 g, 45.0 mmol) in MeOH (100 mL) in a high-pressure reaction vessel (Parr hydrogenator).
-
Add Pd(OH)2/C catalyst (1.0 g). Caution: Pd catalysts are pyrophoric; keep wet with solvent.[1]
-
Seal the vessel and purge with nitrogen (
) three times, then with hydrogen ( ). -
Pressurize to 50–200 psi
and agitate at room temperature for 48 hours. -
Monitor: Check reaction progress via TLC or LC-MS for the disappearance of the starting material and the debenzylated intermediate.
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude free base as a viscous oil.
-
-
Salt Formation:
Yield: ~63-94% depending on conditions. Validation: Mass Spectrum (ES+) m/z 180 (M+1).
Visualizations
Synthetic Pathway (Graphviz)
The following diagram illustrates the logical flow of the synthesis described above, including the Paroxetine branching point.
Caption: Synthetic divergence from the fluorinated precursor to key therapeutic classes.[5]
Mechanistic Action: SERT Inhibition
This diagram visualizes the pharmacodynamic interaction of the scaffold within the synaptic cleft.
Caption: Mechanism of action showing the scaffold blocking SERT, leading to increased serotonergic signaling.
References
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. Available at: [Link]
-
Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. Available at: [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. PubMed Central. Available at: [Link]
-
(3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: NR2B subtype-selective NMDA antagonist. PubMed.[1] Available at: [Link]
Sources
- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | C23H24FNO7 | CID 6435921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
The Ascendancy of (3R)-3-(4-fluorophenyl)piperidine: A Chiral Building Block Forging the Future of CNS Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Piperidine Privilege and the Imperative of Chirality
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in pharmaceuticals, a testament to its versatile nature as a structural cornerstone for biologically active molecules.[1][2][3] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it a "privileged structure" in medicinal chemistry. When this scaffold is substituted, as in the case of 3-arylpiperidines, stereochemistry becomes a critical determinant of pharmacological activity. The precise spatial orientation of the aryl group dictates the molecule's ability to engage with biological targets, often resulting in one enantiomer exhibiting the desired therapeutic effect while the other is inactive or contributes to off-target toxicity.
This guide focuses on a particularly valuable chiral building block: (3R)-3-(4-fluorophenyl)piperidine . This molecule combines the proven piperidine scaffold with two key features: a stereochemically defined center at the 3-position and a 4-fluorophenyl substituent. The fluorine atom is a bioisostere of a hydrogen atom, yet its high electronegativity can profoundly influence a molecule's pKa, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic properties.[4] As such, (3R)-3-(4-fluorophenyl)piperidine has emerged as a high-value intermediate for the synthesis of next-generation therapeutics, particularly those targeting the central nervous system (CNS).[5]
This document serves as a technical deep-dive into the synthesis, properties, and applications of (3R)-3-(4-fluorophenyl)piperidine, providing researchers and drug development professionals with the foundational knowledge to leverage this powerful chiral building block in their programs.
Part 1: Enantioselective Synthesis Strategies
The paramount challenge in utilizing chiral building blocks is their efficient and stereocontrolled synthesis. Historically, this was achieved through the resolution of racemic mixtures, an inherently wasteful process where at least 50% of the material is discarded. Modern synthetic chemistry has ushered in an era of asymmetric catalysis, enabling the direct synthesis of single enantiomers with high fidelity.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Among the most powerful and versatile methods to emerge for the synthesis of enantioenriched 3-arylpiperidines is the rhodium-catalyzed asymmetric reductive Heck reaction.[6] This strategy involves a three-step sequence starting from readily available pyridine.[7]
The Causality Behind the Choice: This method is exemplary for several reasons. First, it starts from simple, inexpensive pyridine. Second, the key asymmetric C-C bond formation is catalytic, making it highly efficient and atom-economical. The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical as it orchestrates the facial selectivity of the carbometalation step, thereby establishing the (R) stereocenter with exceptional control.[6] The use of a boronic acid as the aryl source provides broad functional group tolerance, allowing for the synthesis of a diverse library of 3-arylpiperidines.[7][8]
Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
Asymmetric Hydrogenation of Pyridinium Salts
Another robust approach involves the asymmetric hydrogenation of N-activated pyridinium salts.[9] This method leverages chiral iridium or rhodium catalysts bearing P,N-ligands to deliver hydrogen across the C=C double bonds of a partially reduced pyridine ring with high enantioselectivity.[3][9]
The Causality Behind the Choice: The activation of the pyridine ring as a pyridinium salt makes it susceptible to reduction. The chiral catalyst coordinates to the substrate in a way that shields one face, directing the hydrogenation to the opposite face to set the stereocenter. This method is often highly effective for producing a variety of substituted piperidines and represents a direct and atom-economical route to the chiral core.[9]
Comparison of Synthetic Strategies
| Strategy | Key Reagents | Typical Enantioselectivity | Advantages | Disadvantages |
| Rh-Catalyzed Reductive Heck | Pyridine, Arylboronic acid, Chiral Rh-catalyst | >95% ee[7][8] | High enantioselectivity, broad scope, starts from simple materials. | Requires multi-step sequence, catalyst can be expensive. |
| Asymmetric Hydrogenation | Pyridinium salt, Chiral Ir or Rh-catalyst, H₂ | 90-99% ee[9] | High atom economy, direct reduction. | Substrate synthesis may be required, high-pressure equipment may be needed. |
| Organocatalytic Aza-Michael | Prochiral amine, α,β-unsaturated ester, Chiral catalyst | Variable, often >90% ee[1][10] | Metal-free, milder conditions. | Can be substrate-specific, may require longer reaction times. |
| Classical Resolution | Racemic 3-arylpiperidine, Chiral resolving agent | Up to >99% ee | Technically simple, well-established. | Maximum 50% theoretical yield, often requires multiple recrystallizations. |
Part 2: Applications in Drug Discovery
The (3R)-3-(4-fluorophenyl)piperidine scaffold is a privileged motif for CNS-acting agents due to its ability to correctly orient the fluorophenyl group for interactions with receptors and transporters. While this specific building block is often a proprietary intermediate, its structural elements are found in numerous high-profile clinical candidates and approved drugs. The principles governing its utility can be understood by examining closely related structures.
Case Study: Analogs in Neuropharmacology
The 3-arylpiperidine core is central to the mechanism of action of compounds targeting dopamine and serotonin transporters, which are critical in the treatment of depression, anxiety, and other neurological disorders.[5] For instance, the renowned antidepressant Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a complex piperidine derivative where the stereochemistry is crucial for its activity.[11][12][13] Although Paroxetine is a 3,4-disubstituted piperidine, the synthesis of its key chiral intermediate highlights the advanced techniques used to construct these scaffolds.[12]
Similarly, compounds like Niraparib and Preclamol contain a chiral 3-phenylpiperidine core, demonstrating the broad applicability of this pharmacophore in targeting diverse biological systems, from oncology to neurology.[7][8] The introduction of a 4-fluoro substituent onto this core, as in (3R)-3-(4-fluorophenyl)piperidine, is a classic medicinal chemistry strategy to enhance potency and improve metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenyl rings.[4]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chemistryworld.com [chemistryworld.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing Metabolic Stability in Phenylpiperidine Scaffolds: A Strategic Fluorination Guide
Executive Summary
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous analgesics (e.g., fentanyl), antidepressants (e.g., paroxetine), and antipsychotics (e.g., haloperidol). However, this scaffold is inherently prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes. This guide details the mechanistic basis of this instability and provides a validated workflow for stabilizing these derivatives using strategic fluorination.[1] We focus on the causality between fluorine substitution, electronic deactivation, and the resulting extension of in vitro half-life (
Part 1: The Metabolic Liability of the Phenylpiperidine Scaffold
To solve metabolic instability, one must first map the "soft spots" where enzymatic attack occurs. In phenylpiperidine derivatives, metabolic clearance is primarily driven by two pathways mediated by CYP2D6 and CYP3A4:
-
Aromatic Hydroxylation: The phenyl ring is electron-rich, making it a prime target for the highly electrophilic Iron-Oxo species (
) in the CYP450 active site. The para-position is sterically accessible and electronically favorable for the formation of the tetrahedral intermediate (sigma complex), leading to phenol formation. -
N-Dealkylation: The piperidine nitrogen lone pair facilitates Single Electron Transfer (SET) oxidation, leading to an iminium ion intermediate that hydrolyzes to cleave the N-substituent.
The Fluorine Solution
Fluorine is the premier bioisostere for hydrogen in this context due to three physicochemical properties:
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 98 kcal/mol), rendering the C-F site effectively inert to homolytic cleavage by CYP450. -
Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (
) pulls electron density away from the phenyl ring, making the -system less nucleophilic and thus less reactive toward the electrophilic CYP oxidant. -
Lipophilicity Modulation: While fluorine is hydrophobic, its electron-withdrawing nature can lower the
of the piperidine nitrogen (by 1–2 log units depending on distance), reducing lysosomal trapping and altering volume of distribution ( ).
Part 2: Visualization of Metabolic Pathways
The following diagram illustrates the divergent fates of a standard phenylpiperidine versus its fluorinated analog.
Figure 1: Mechanistic divergence showing how C-F substitution blocks the formation of the sigma complex intermediate, preventing hydroxylation.
Part 3: Representative Data & Structure-Metabolism Relationships (SMR)
The following table summarizes the impact of fluorination on Intrinsic Clearance (
| Compound Variant | Substitution (Para) | Mechanism of Stabilization | ||
| Analog A (Baseline) | -H | > 150 (High) | < 10 | Rapid aromatic hydroxylation at para-position. |
| Analog B (Target) | -F | < 20 (Low) | > 60 | Metabolic Blocking: C-F bond prevents oxidation; reduces ring electron density. |
| Analog C (Control) | -CH3 | > 200 (Very High) | < 5 | Metabolic Switching: Methyl group introduces a new benzylic "soft spot" for oxidation. |
| Analog D (Electronic) | -CF3 | < 10 (Very Low) | > 120 | Strong electron withdrawal deactivates ring; steric bulk hinders CYP access. |
Key Insight: Simply blocking the para-position with a methyl group (Analog C) often worsens stability because the benzylic C-H bonds of the methyl group are even more labile than the aromatic C-H. Fluorine (Analog B) is unique in providing both steric protection and chemical inertness.
Part 4: Experimental Protocol – Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation of Master Mix (Self-Validation Step):
-
Compound Spiking:
-
Spike test compounds (1 µM final) into the Master Mix.
-
Note: Keep DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.
-
-
Pre-Incubation:
-
Incubate at 37°C for 5 minutes. This allows the compound to reach binding equilibrium with the microsomal proteins before the reaction starts.
-
-
Reaction Initiation:
-
Add NADPH cofactor to initiate metabolism.[1]
-
Control: Run a parallel "No-NADPH" control to rule out chemical instability (hydrolysis) vs. enzymatic metabolism.
-
-
Time-Point Sampling:
-
At
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL ice-cold Quench Solution.
-
Critical: Vortex immediately. Delay in quenching leads to overestimation of clearance.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 15 min) to pellet proteins.
-
Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.
-
Part 5: Data Analysis & Visualization
Calculation of Intrinsic Clearance
Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time.[1] The slope of this line is
Workflow Diagram
Figure 2: Standardized workflow for determining metabolic stability, ensuring data integrity through precise quenching and kinetic sampling.
Part 6: References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
-
Hähler, T., et al. (2025).[3] Microsomal Stability Assay Protocol. BenchChem Technical Library.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for
calculations). -
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Sources
Technical Guide: Physicochemical & Synthetic Distinctions of (3R)-3-(4-fluorophenyl)piperidine
[1]
Executive Summary
(3R)-3-(4-fluorophenyl)piperidine is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for serotonin reuptake inhibitors (SSRIs), such as Paroxetine, and dopamine D4 receptor antagonists.[1]
The distinction between its Free Base and Hydrochloride (HCl) Salt forms is not merely semantic; it dictates the molecule's stability, solubility profile, and utility in synthetic workflows.[1]
-
The Free Base is the reactive, nucleophilic form required for chemical derivatization (alkylation/acylation) but is often an unstable oil or low-melting solid prone to oxidation.[1]
-
The HCl Salt is the passivated, crystalline form used for purification, long-term storage, and aqueous biological assays.[1]
This guide details the technical trade-offs, handling protocols, and conversion methodologies for these two forms.
Physicochemical Characterization
The choice between free base and salt form fundamentally alters the thermodynamic state of the material. The following data synthesizes general properties of 3-arylpiperidine scaffolds.
Comparative Properties Table
| Feature | Free Base (Amine) | Hydrochloride Salt (HCl) |
| Molecular State | Viscous oil or low-melting waxy solid.[1] | Crystalline solid (White to off-white).[1] |
| Solubility (Organic) | High: DCM, EtOAc, Toluene, Et2O.[1][2] | Low: Insoluble in non-polar solvents. |
| Solubility (Aqueous) | Negligible (Hydrophobic). | High (Hydrophilic/Ionic). |
| Reactivity | Nucleophilic (Lone pair on N is active). | Non-nucleophilic (N is protonated). |
| Stability | Prone to N-oxidation (N-oxide formation) and carbamate formation (CO2 absorption).[1] | Chemically inert; resistant to oxidation. |
| Melting Point | Typically < 50°C (often liquid at RT). | Typically > 160°C (Sharp melt).[3] |
| Hygroscopicity | Low, but can absorb CO2 from air.[1] | Moderate to High (varies by polymorph). |
The "Salt Break" Purification Strategy
In process chemistry, the conversion between these forms is utilized as a purification lever.[1]
-
Crude Synthesis: The piperidine ring is formed or deprotected, yielding a crude free base oil containing organic impurities.[1]
-
Salt Formation: Treating the oil with anhydrous HCl (in dioxane or ether) precipitates the target amine as a crystalline solid, while non-basic impurities remain in the mother liquor.[1]
-
Isolation: Filtration yields high-purity (3R)-3-(4-fluorophenyl)piperidine HCl.[1]
Synthetic Utility & Decision Logic
The form you choose dictates the success of downstream applications. Using the HCl salt in a reaction requiring a nucleophile (without adding a base) is a common cause of yield failure.
Decision Matrix: When to Use Which Form
Figure 1: Decision matrix for selecting the appropriate form of the piperidine intermediate based on downstream requirements.[1]
Experimental Protocols
Reliable conversion between forms is essential. The following protocols are designed to be self-validating.
Protocol A: Conversion of HCl Salt to Free Base (Desalting)
Use this before running N-alkylation or reductive amination reactions.[1]
-
Suspension: Suspend 1.0 equivalent of (3R)-3-(4-fluorophenyl)piperidine HCl in Dichloromethane (DCM) (10 mL/g). Note: The salt will not dissolve initially.
-
Basification: Add 1.2 equivalents of 1M aqueous NaOH or saturated NaHCO3 solution.
-
Extraction: Stir vigorously for 15 minutes. The solid should dissolve as the free base partitions into the DCM layer.
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous Na2SO4.
-
Isolation: Filter and concentrate in vacuo.
-
Validation: The resulting product should be a clear, viscous oil.[1] NMR (CDCl3) should show a shift in the alpha-protons compared to the salt.
-
Protocol B: Formation of Hydrochloride Salt (Salt Break)
Use this to purify crude material or prepare for storage.[1]
-
Dissolution: Dissolve the crude free base (1.0 eq) in a minimal amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or bubble HCl gas).
-
Crystallization: A white precipitate should form immediately. Stir for 30 minutes to ensure complete salt formation.
-
Filtration: Filter the solid under argon (to prevent moisture absorption). Wash the cake with cold Ether.
-
Drying: Dry in a vacuum oven at 40°C to remove residual solvent.
Mechanistic Workflow: The Salt Formation Pathway[1]
The following diagram illustrates the molecular transformation and the purification logic inherent in the salt formation process.
Figure 2: The "Salt Break" purification workflow.[1] Non-basic impurities remain in the solvent while the piperidine crystallizes.
Handling & Storage Guidelines
Hygroscopicity Management (HCl Salt)
While the HCl salt is more stable, piperidine salts can be hygroscopic.[1]
-
Risk: Absorption of atmospheric water leads to "clumping" and weighing errors during formulation.
-
Mitigation: Store in tightly sealed amber vials with desiccants. If clumping occurs, dry in a vacuum oven over P2O5 before use.[1]
Oxidation Prevention (Free Base)
The secondary amine in the free base is susceptible to oxidation.
References
-
Barnes, R. D., et al. (1988).[1] The synthesis of Paroxetine and related structure-activity relationships.[6]Journal of Medicinal Chemistry.
-
Nirmala, M., et al. (2007).[1] (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride: A degradation impurity of paroxetine.[1][7]Acta Crystallographica Section E.
-
BenchChem Technical Support. (2024). Enhancing the Solubility of Piperidine-Containing Compounds.[8]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[9][10]Advanced Drug Delivery Reviews.
-
ChemicalBook. (2024). Properties of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. americanelements.com [americanelements.com]
- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Note: High-Efficiency Reductive Alkylation of (3R)-3-(4-fluorophenyl)piperidine HCl
Abstract & Scope
This application note details a robust, field-proven protocol for the reductive amination of (3R)-3-(4-fluorophenyl)piperidine hydrochloride . This chiral secondary amine is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and various CNS-active agents.
The protocol prioritizes Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydride or catalytic hydrogenation methods. This choice is driven by three critical factors:
-
Chemoselectivity: STAB reduces the intermediate iminium ion faster than the carbonyl starting material, minimizing side reactions.
-
Fluorine Stability: Avoids the risk of hydrodefluorination often associated with Pd/C-catalyzed hydrogenation.
-
Stereochemical Integrity: The mild, buffered conditions (pH 5–6) prevent racemization of the C3 chiral center.
Scientific Background & Mechanism[1][2]
The Challenge of Amine Salts
The starting material is supplied as a hydrochloride salt. For the reaction to proceed, the amine nitrogen must be nucleophilic.[1][2] While STAB reactions are generally tolerant of acid, the equilibrium must allow for the formation of the free base to attack the carbonyl carbon.
The Equilibrium Challenge:
In typical reductive aminations, the formation of the iminium ion is the rate-determining step for the reduction. The mechanism proceeds as follows:
-
Neutralization: In situ liberation of the secondary amine.
-
Addition: Nucleophilic attack on the aldehyde/ketone to form a hemiaminal.
-
Dehydration: Collapse of the hemiaminal to form a highly reactive iminium ion.
-
Reduction: Irreversible hydride transfer from the acetoxyborohydride species to the iminium carbon.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway from HCl salt to tertiary amine via iminium intermediate.
Experimental Protocol
Reagents & Stoichiometry
The following ratios are optimized to ensure complete conversion of the limiting reagent (the valuable chiral amine).
| Component | Role | Equiv. | Notes |
| (3R)-3-(4-fluorophenyl)piperidine HCl | Limiting Reagent | 1.0 | Chiral scaffold.[3][4] |
| Aldehyde / Ketone | Electrophile | 1.1 – 1.2 | Slight excess drives kinetics. |
| DIPEA (Hünig's Base) | Neutralizer | 1.0 – 1.1 | Essential to free-base the HCl salt. |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.4 – 1.5 | Add as solid or suspension. |
| Acetic Acid (AcOH) | Catalyst | 0 – 1.0 | Optional. Mandatory if using ketones. |
| DCM or DCE | Solvent | N/A | 0.1 M – 0.2 M concentration. |
Step-by-Step Procedure
Step 1: Solubilization and Free-Basing
-
Charge a clean, dry reaction vessel with (3R)-3-(4-fluorophenyl)piperidine HCl (1.0 equiv).
-
Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.15 M.
-
Note: The salt may not fully dissolve initially.
-
-
Add DIPEA (1.05 equiv). Stir at Room Temperature (RT) for 10–15 minutes.
-
Observation: The solution should clarify as the free base forms and the DIPEA-HCl salt remains soluble or forms a fine precipitate.
-
Step 2: Carbonyl Addition
-
Add the Aldehyde (1.1 equiv) to the mixture.
-
Optional: If using a ketone or a hindered aldehyde, add Acetic Acid (1.0 equiv) to catalyze iminium formation.
-
Stir for 30–60 minutes at RT. This "pre-complexation" time allows the hemiaminal/imine equilibrium to establish.
Step 3: Reduction
-
Cool the mixture to 0°C (ice bath). Although STAB is mild, cooling prevents exotherms from runaway side reactions.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 2–16 hours. Monitor by LCMS or TLC.
-
Target: Disappearance of the secondary amine mass (m/z ~180 + 1) and appearance of the tertiary amine product.
-
Step 4: Workup & Purification [5]
-
Quench: Add saturated aqueous NaHCO₃ solution slowly. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Separate phases. Extract the aqueous layer 2x with DCM.
-
Wash: Combine organics and wash with Brine.
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude material is often pure enough for subsequent steps. If not, purify via Flash Column Chromatography (Silica gel; Gradient: Hexanes/Ethyl Acetate or DCM/MeOH).
Workflow Visualization
Figure 2: Operational decision tree for the reductive amination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent (hydrolysis of imine). | Use anhydrous DCM and add 4Å Molecular Sieves to the reaction pot. |
| Starting Material Remains | Steric hindrance prevents iminium formation. | Increase reaction time for Step 2 (pre-complexation) or heat to 40°C (DCE reflux). |
| Dialkylation (if using primary amine) | N/A | Not applicable here; starting material is a secondary amine. |
| Aldehyde Reduction | STAB reducing aldehyde before imine forms. | Ensure Step 2 (mixing amine + aldehyde) is sufficient before adding STAB. |
Safety & Handling
-
Fluorinated Compounds: While stable, avoid strong reducing conditions (e.g., LiAlH₄ or H₂/Pd at high temp) that could cleave the C-F bond.
-
STAB: Evolves acetic acid upon reaction.[6] Ensure proper ventilation.
-
Chirality: The (3R) center is beta to the nitrogen and generally resistant to racemization under these conditions. However, avoid strong bases (e.g., NaH, LDA) which could deprotonate the alpha-position if the structure allows.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][1][6] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem Compound Summary . (n.d.). 3-(4-Fluorophenyl)piperidine.[11][12][13][14][15] National Library of Medicine.
-
BenchChem . (2025).[2] Application Notes and Protocols for Reductive Amination Reactions.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. scilit.com [scilit.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. reddit.com [reddit.com]
- 10. scribd.com [scribd.com]
- 11. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]
- 13. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 14. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Reaction conditions for coupling (3R)-3-(4-fluorophenyl)piperidine with halides
Application Note: Reaction Conditions for Coupling (3R)-3-(4-fluorophenyl)piperidine with Halides
Abstract
(3R)-3-(4-fluorophenyl)piperidine is a critical chiral scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula) . Its secondary amine functionality requires precise coupling conditions to attach aryl or heteroaryl halides while preserving the C3-chiral center. This guide details two distinct, field-validated protocols: Nucleophilic Aromatic Substitution (
Introduction & Strategic Analysis
The coupling of (3R)-3-(4-fluorophenyl)piperidine involves a steric challenge due to the adjacent 3-aryl substituent. Unlike simple piperidines, the 3-position creates a "pucker" in the ring conformation that can retard nucleophilic attack.
Chemo-Selectivity Logic:
-
Activated Halides (e.g., chloropyrimidines, nitro-haloarenes): Proceed via
. This is the preferred industrial route due to lower cost and absence of heavy metals. -
Unactivated Halides (e.g., bromobenzene, chloropyridines): Require Palladium catalysis. Ligand selection is critical to overcome the steric bulk of the secondary amine.
Critical Material Attribute (CMA): The starting material is typically supplied as a Hydrochloride (HCl) or Tosylate (TsOH) salt to ensure stability.
-
Action: You must factor in the salt stoichiometry. Protocols below assume the HCl salt ; if using free base, reduce base equivalents by 1.0 equiv.
Decision Framework (Workflow)
Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile electronics.
Method A: Nucleophilic Aromatic Substitution ( )
Applicability: For coupling with electron-deficient heteroaryl chlorides (e.g., 2-chloropyrazine, 4-chloropyrimidine) or nitro-aryl fluorides.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex.[1] The rate-determining step is usually the initial nucleophilic attack. Polar aprotic solvents are required to stabilize the charged intermediate and dissolve the salt forms of the amine.
Protocol
Reagents:
-
(3R)-3-(4-fluorophenyl)piperidine HCl (1.0 equiv)
-
Activated Aryl Halide (1.1 equiv)
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add (3R)-3-(4-fluorophenyl)piperidine HCl (10 mmol, 2.16 g) and
(30 mmol, 4.15 g). -
Solvate: Add DMSO (20 mL, 2M concentration). Note: High concentration aids rate.
-
Activate: Stir at Room Temperature (RT) for 15 minutes to allow partial free-basing.
-
Addition: Add the Activated Aryl Halide (11 mmol).
-
Reaction: Heat to 90°C . Monitor by HPLC/UPLC.
-
Checkpoint: Conversion should reach >95% within 4–6 hours. If stalled, increase temp to 110°C.
-
-
Workup (Critical for DMSO removal):
-
Cool to RT.
-
Dilute slowly with Water (100 mL) . The product often precipitates as a solid.
-
If Solid: Filter and wash with water to remove DMSO.
-
If Oil: Extract with Ethyl Acetate (
mL). Wash organics with Brine ( ) to remove residual DMSO.
-
Method B: Buchwald-Hartwig Cross-Coupling
Applicability: For unactivated aryl bromides/chlorides or when
Mechanistic Insight
The steric bulk at the 3-position of the piperidine makes the Reductive Elimination step difficult. Standard ligands (like
-
Solution: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition and create a pocket that accelerates reductive elimination for secondary amines.
Protocol
Reagents:
-
(3R)-3-(4-fluorophenyl)piperidine HCl (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: RuPhos (4 mol%)
-
Base:
(Sodium tert-butoxide) (3.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Inertion: Flame-dry a reaction vial and cycle with Argon/Nitrogen (
). Strict exclusion of water is required. -
Catalyst Pre-complexation (Optional but Recommended):
-
Add
and RuPhos to the vial. Add 1 mL Toluene. Stir for 5 mins at RT (solution turns from orange to yellow/brown).
-
-
Substrate Addition:
-
Add (3R)-3-(4-fluorophenyl)piperidine HCl (1.0 equiv).
-
Add Aryl Bromide (1.0 equiv).
-
Add
(3.0 equiv). Note: Excess base is needed to neutralize the HCl salt AND act as the catalytic base.
-
-
Reaction: Add remaining Toluene (to 0.2M concentration). Seal cap. Heat to 100°C for 12–18 hours.
-
Workup:
-
Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and salts. Elute with EtOAc.
-
Concentrate filtrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Poor solubility of HCl salt. | Switch base to DIPEA (organic soluble) or switch solvent to NMP. |
| Stalled Reaction (Buchwald) | Catalyst poisoning by | Use Pre-catalysts (e.g., RuPhos-Pd-G3) which are air-stable and initiate faster. |
| Racemization | Harsh basic conditions + high heat. | Check ee% via Chiral SFC. If racemizing, lower temp to 80°C and extend time. Avoid strong inorganic bases like KOH. |
| Regioselectivity (Poly-halides) | Competitive sites on electrophile. | Lower temperature (0°C to RT) for |
Analytical Validation (QA/QC)
Chiral Purity Assessment: To ensure the (3R) center has not racemized, use Supercritical Fluid Chromatography (SFC).
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase:
/ Methanol (with 0.1% DEA). -
Expectation: The (3R) enantiomer typically elutes distinctly from the (3S).
References
-
Niraparib Process Chemistry
- Title: Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Buchwald-Hartwig Ligand Selection
-
SNAr Mechanisms
Sources
Application Note & Protocol: Synthesis of a Key Niraparib Intermediate via N-Acylation of (3R)-3-(4-fluorophenyl)piperidine
Abstract
This document provides a comprehensive guide for the synthesis of a crucial intermediate in the manufacturing of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] We detail a robust protocol for the N-acylation of the chiral starting material, (3R)-3-(4-fluorophenyl)piperidine, with 2H-indazole-7-carbonyl chloride. The narrative emphasizes the scientific rationale behind key procedural steps, ensuring both reproducibility and a deep understanding of the reaction mechanism. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction to Niraparib and Chiral Synthesis
Niraparib (brand name Zejula) is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[2] Its mechanism of action involves blocking enzymes involved in DNA repair, leading to the death of cancer cells with existing DNA repair defects—a concept known as synthetic lethality.[1]
The chemical structure of Niraparib, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, contains a critical stereocenter at the 3-position of the piperidine ring. The (S)-enantiomer is the active pharmaceutical ingredient. However, in many patented synthetic routes, the chiral integrity is established early on, for instance, by using a resolved starting material like (3R)-3-(4-fluorophenyl)piperidine. The subsequent synthetic steps are designed to proceed without racemization. This application note focuses on a pivotal transformation: coupling this chiral piperidine fragment with the indazole carboxamide moiety, a key step in constructing the final Niraparib molecule.[3][4][5]
Synthesis Overview & Strategy
The core of this protocol is the formation of an amide bond between the secondary amine of (3R)-3-(4-fluorophenyl)piperidine and an activated indazole carboxylic acid. This nucleophilic acyl substitution is a reliable and widely used transformation in pharmaceutical synthesis.
The chosen strategy involves the reaction of the piperidine free base with 2H-indazole-7-carbonyl chloride. The acid chloride is a highly reactive acylating agent, ensuring a high conversion rate. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion.
Figure 1: General reaction scheme for the N-acylation.
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| (3R)-3-(4-fluorophenyl)piperidine | Not Widely Available | 179.24 | 1.0 equiv | Chiral purity >99% ee required. Can be sourced from specialty chemical suppliers. |
| 2H-Indazole-7-carboxylic acid | 677305-09-8 | 162.14 | 1.05 equiv | Starting material for acid chloride. |
| Oxalyl Chloride | 79-37-8 | 126.93 | 1.2 equiv | Used to prepare the acid chloride. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.5 equiv | Must be anhydrous. Distill from CaH₂. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~20 mL/g | Anhydrous, <50 ppm H₂O. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalytic | Used for acid chloride formation. |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | As needed | For workup. |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | As needed | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | For drying. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For chromatography (230-400 mesh). |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen manifold, bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Piperidine Derivatives: Can be harmful if swallowed or inhaled and may cause skin/eye irritation.[6][7][8] Consult the Safety Data Sheet (SDS) before use.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
-
-
Reaction Conditions: The acylation reaction can be exothermic. Maintain strict temperature control, especially during the addition of the acylating agent.
Experimental Protocol
Preparation of 2H-Indazole-7-carbonyl chloride (Acylating Agent)
Scientific Rationale: Acid chlorides are excellent electrophiles for acylation reactions. They are typically not commercially available and are generated in situ or immediately before use from the corresponding carboxylic acid. Oxalyl chloride is a preferred reagent for this transformation as the byproducts (CO, CO₂, HCl) are gaseous, simplifying the workup. A catalytic amount of DMF is necessary to form the Vilsmeier reagent, which is the active catalyst for the reaction.
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere, add 2H-indazole-7-carboxylic acid (1.05 equiv).
-
Suspension: Add anhydrous DCM (approx. 10 mL per gram of acid).
-
Catalyst Addition: Add one drop of anhydrous DMF via syringe.
-
Reagent Addition: Slowly add oxalyl chloride (1.2 equiv) dropwise at room temperature. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until the solution becomes clear and gas evolution ceases.
-
Completion: The resulting solution of 2H-indazole-7-carbonyl chloride is used directly in the next step without isolation.
N-Acylation of (3R)-3-(4-fluorophenyl)piperidine
Scientific Rationale: This step forms the critical amide bond. The reaction is run at 0°C to control the initial exothermic reaction between the highly reactive acid chloride and the piperidine. The use of an anhydrous solvent is critical to prevent the hydrolysis of the acid chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl formed and preventing the formation of the unreactive piperidinium hydrochloride salt.[9]
-
Setup: In a separate flame-dried, three-necked round-bottom flask under Argon, dissolve (3R)-3-(4-fluorophenyl)piperidine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram).
-
Base Addition: Add anhydrous triethylamine (2.5 equiv).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acylation: Add the freshly prepared solution of 2H-indazole-7-carbonyl chloride from Step 4.1 dropwise via a syringe or an addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the piperidine starting material is fully consumed (typically 2-4 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution stops.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Process Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| TLC (50% EtOAc/Hex) | R_f ≈ 0.3-0.4 (product) |
| Characterization | Structure confirmed by ¹H NMR, ¹³C NMR, and HRMS |
Successful synthesis will yield the N-acylated piperidine intermediate. The structure should be unequivocally confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, while NMR spectroscopy will confirm the structural connectivity and the absence of major impurities.
Discussion and Troubleshooting
-
Low Yield: Low yields can often be attributed to moisture in the reaction. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous. Another cause can be incomplete conversion of the carboxylic acid to the acid chloride; extending the reaction time or using a slight excess of oxalyl chloride can remedy this.
-
Impurity Profile: The primary impurity is often unreacted starting material, which can be removed by chromatography. If the acid chloride is of poor quality, side reactions can occur. It is crucial to use the acid chloride solution immediately after its preparation.
-
Alternative Bases: While triethylamine is effective, a more sterically hindered base like diisopropylethylamine (DIPEA) can sometimes be used to minimize potential side reactions where the base might act as a nucleophile, though this is less common with highly reactive acid chlorides.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-acylation of (3R)-3-(4-fluorophenyl)piperidine, a critical step in the synthesis of the PARP inhibitor Niraparib. By following the outlined procedures for reagent handling, reaction execution, and purification, researchers can reliably produce this high-value intermediate with high yield and purity. The emphasis on the rationale behind each step is intended to empower scientists to adapt and troubleshoot the procedure effectively.
References
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]
-
Enantilabs. (n.d.). Niraparib Intermediates Manufacturer and Exporter in India. [Link]
- Google Patents. (n.d.).
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]
-
Patent 3615513. (2022, July 20). METHODS OF MANUFACTURING OF NIRAPARIB. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)- - Substance Details. [Link]
-
Pharmaffiliates. (n.d.). Paroxetine-impurities. [Link]
-
Patsnap Eureka. (2018, February 6). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. [Link]
-
ACS Publications. (2017, August 9). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Link]
-
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
PMC. (2021, August 7). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. [Link]
-
WIPO. (2019, September 6). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]
-
Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet. [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
- Google Patents. (n.d.). WO1998053824A1 - Novel process.
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
PMC. (n.d.). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. [Link]
- Google Patents. (n.d.).
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
PMC. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
ResearchGate. (2022, November 2). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
Sources
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 6. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Controlled Conversion of (3R)-3-(4-fluorophenyl)piperidine HCl to Free Base
Abstract & Scope
This guide details the methodology for converting (3R)-3-(4-fluorophenyl)piperidine hydrochloride (HCl) to its free base form.[1][2] This transformation is a critical precursor step in medicinal chemistry, typically preceding nucleophilic substitutions, reductive aminations, or Buchwald-Hartwig cross-couplings.[1][2]
While the piperidine scaffold is chemically robust, the preservation of the chiral center at the C3 position is paramount. This guide presents three validated workflows ranging from standard bench-scale extraction to high-throughput solid-phase purification, ensuring high recovery (>95%) and enantiomeric integrity.
Physicochemical Profile & Strategy[1][3][4][5][6][7]
Understanding the molecule's properties is the prerequisite for a successful extraction.
| Property | Value / Characteristic | Implication for Protocol |
| Structure | Secondary Amine (Piperidine) | Nucleophilic center; prone to carbamate formation if exposed to |
| Chirality | (3R)-Enantiomer | Critical: The C3 proton is benzylic but beta to the nitrogen.[1] It is chemically stable to aqueous base; however, avoid harsh organometallic bases (e.g., LDA) which could deprotonate the benzylic position. |
| pKa (Conj. Acid) | ~10.8 - 11.2 (Est.)[1][2] | The amine is moderately basic. To ensure >99% deprotonation, the aqueous phase must be adjusted to pH ≥ 12.5 (following the Henderson-Hasselbalch equation). |
| Solubility (HCl) | High in Water, MeOH | Initial dissolution in water is rapid. |
| Solubility (Base) | High in DCM, EtOAc, MTBE | Lipophilic nature allows efficient partitioning into organic solvents. |
The "pH Swing" Logic
To liberate the amine, we must shift the equilibrium completely to the right:
Because the pKa is ~11, using a weak base like Sodium Bicarbonate (pH ~8.5) is insufficient , leading to poor recovery and mixed salt/base species. A strong base (NaOH or KOH) is mandatory.
Method A: Biphasic Liquid-Liquid Extraction (Standard)
Best for: Gram-scale batches, general synthetic intermediates.[1][2]
This is the "Gold Standard" method. It utilizes Dichloromethane (DCM) due to its high solvation capacity for piperidines, ensuring minimal product loss to the aqueous phase.
Reagents
-
Substrate: (3R)-3-(4-fluorophenyl)piperidine HCl
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]
-
Drying Agent: Anhydrous Sodium Sulfate (
)[1][2]
Protocol
-
Dissolution: Suspend the HCl salt (1.0 equiv) in distilled water (10 mL per gram of salt). Stir until fully dissolved.
-
Note: If the salt is stubborn, mild warming (30°C) is acceptable, but cool back to RT before basification.
-
-
Basification: Place the aqueous solution in an Erlenmeyer flask. Add 2N NaOH dropwise with stirring until the pH reaches 12-13 (check with pH paper).
-
Observation: The clear solution will turn cloudy/milky as the lipophilic free base oils out.
-
-
Extraction: Transfer to a separatory funnel. Rinse the flask with DCM and add to the funnel (Volume ratio 1:1 Aqueous:Organic).
-
Phase Separation: Shake vigorously for 2 minutes, venting frequently. Allow layers to separate.[4] Collect the lower organic layer (DCM).
-
Re-extraction: Extract the aqueous layer two more times with fresh DCM.
-
Why? Piperidines have partial water solubility. Multiple extractions ensure >98% recovery.
-
-
Drying & Concentration: Combine organic layers. Wash with Brine (sat. NaCl) to remove trapped water. Dry over
for 15 mins. Filter and concentrate in vacuo.
Workflow Diagram (Method A)
Caption: Standard Biphasic Extraction Workflow emphasizing pH control and multiple extraction cycles.
Method B: Solid-Phase Extraction (SCX)
Best for: Small scales (<100 mg), parallel synthesis, or removal of non-basic impurities.[1][2]
Strong Cation Exchange (SCX) cartridges provide a "Catch and Release" mechanism. The amine binds to the sulfonic acid resin, impurities wash away, and the amine is released with ammonia.[5]
Protocol
-
Conditioning: Wash the SCX cartridge (e.g., Strata-X-C or Isolute SCX-2) with Methanol (MeOH).[1][2]
-
Loading: Dissolve the HCl salt in minimal MeOH and load onto the cartridge.
-
Washing: Flush the cartridge with 3 volumes of MeOH.
-
Result: Non-basic impurities and excess HCl are washed away.
-
-
Elution (The Release): Elute with 2M Ammonia in Methanol (
) . -
Isolation: Concentrate the eluate to obtain the pure free base.
Method C: Green Process (MTBE/Carbonate)
Best for: Larger scale (>50g), safety-conscious environments.[1][2]
DCM is toxic and environmentally hazardous. Methyl tert-butyl ether (MTBE) is a safer alternative that forms excellent phase splits with water.[1][2]
Protocol Modification
-
Base: Use saturated Potassium Carbonate (
) instead of NaOH.-
Reason:
is milder and acts as a salting-out agent, pushing the organic amine into the organic phase.
-
-
Solvent: MTBE.
-
Procedure: Slurry the HCl salt in MTBE. Add Saturated
(aq) vigorously. The salt will dissolve and partition into the MTBE layer. -
Advantage: MTBE is less dense than water (upper layer), making reactor drainage of the aqueous waste easier on large scales.
Quality Control & Troubleshooting
Analytical Confirmation
Before proceeding to the next synthetic step, validate the free base:
-
1H NMR (CDCl3):
-
Check: Disappearance of the broad ammonium protons (
) typically seen >9 ppm. -
Shift: The protons alpha to the nitrogen (C2 and C6 positions) will shift upfield (lower ppm) in the free base compared to the salt.
-
-
Chiral HPLC:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (<11) | Add 5N NaOH to aqueous layer and re-extract.[1][2] |
| Emulsion | Surfactant effect | Add solid NaCl (Brine) to aqueous layer to increase ionic strength; filter through Celite. |
| Racemization | Unlikely, but possible if heated with strong base | Ensure all evaporation is done at <40°C. Avoid refluxing in basic media. |
| Product is Solid | High purity / specific polymorph | If the free base solidifies, recrystallize from Hexane/EtOAc instead of evaporating to dryness. |
References
-
Fundamental Extraction Theory
-
Zubrick, J. W.[2] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Standard text on extraction efficiency and pKa).
-
-
Piperidine Synthesis & Properties
-
Green Solvent Selection
-
SCX Purification Protocols
Sources
- 1. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]
- 2. (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | C36H38Cl3FN2O3 | CID 69791454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Recrystallization Protocol for (3R)-3-(4-fluorophenyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a systematic approach to selecting an optimal solvent system for the recrystallization of (3R)-3-(4-fluorophenyl)piperidine HCl, a key intermediate in the synthesis of various pharmaceutical agents. The protocol emphasizes a foundational understanding of physicochemical properties and solubility principles to achieve high purity and yield. This document provides a framework for researchers to develop a robust and validated recrystallization procedure.
Introduction: The Critical Role of Recrystallization in API Purity
In the synthesis of Active Pharmaceutical Ingredients (APIs), achieving the desired level of purity is paramount for ensuring safety and efficacy. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For chiral compounds such as (3R)-3-(4-fluorophenyl)piperidine HCl, effective recrystallization is also crucial for isolating the desired enantiomer and removing any unwanted stereoisomers.
(3R)-3-(4-fluorophenyl)piperidine is a chiral piperidine derivative that serves as a versatile building block in medicinal chemistry. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and aqueous solubility compared to the free base. The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, thus maximizing the recovery of purified crystals upon cooling.
This application note provides a detailed, experience-driven guide to solvent selection and a step-by-step protocol for the recrystallization of (3R)-3-(4-fluorophenyl)piperidine HCl.
Foundational Principles of Solvent Selection
The selection of a recrystallization solvent is guided by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As a hydrochloride salt, (3R)-3-(4-fluorophenyl)piperidine HCl is a polar, ionic compound. Therefore, polar solvents are generally the most suitable candidates for its recrystallization.
Key Characteristics of an Ideal Recrystallization Solvent:
-
Significant Solubility Differential: The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Crystal Formation: The solvent should facilitate the formation of well-defined, easily filterable crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Single vs. Mixed Solvent Systems:
Often, a single solvent does not meet all the ideal criteria. In such cases, a mixed solvent system, or solvent-antisolvent system, can be employed. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (antisolvent) in which it is much less soluble, until the solution becomes saturated. The two solvents must be miscible. For polar compounds like amine hydrochlorides, a common and effective approach is the use of an alcohol (good solvent) and an ether or a non-polar solvent (antisolvent).
Physicochemical Properties of (3R)-3-(4-fluorophenyl)piperidine HCl and Related Compounds
While specific solubility data for (3R)-3-(4-fluorophenyl)piperidine HCl is not extensively published, we can infer its likely properties from its structure and data from analogous compounds.
Structure:
(3R)-3-(4-fluorophenyl)piperidine HCl is comprised of a polar piperidinium ring and a substituted phenyl group, contributing to its overall polarity.
Expected Solubility Profile:
Given its hydrochloride salt nature, it is expected to be soluble in polar protic solvents like water and lower alcohols (methanol, ethanol, isopropanol) and less soluble in less polar solvents such as acetone, ethyl acetate, and non-polar solvents like hexanes and toluene.
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 3-(4-Fluorophenyl)piperidine (Free Base) | C₁₁H₁₄FN | 179.23 | Not specified | The free base is less polar than the HCl salt.[1] |
| (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol | C₁₂H₁₆FNO | 209.26 | 138 | A potential impurity or related compound.[2] |
| Piperidine Hydrochloride | C₅H₁₁N·HCl | 121.61 | 244-247 | A simpler, related piperidine salt. |
Experimental Protocol: Systematic Solvent Screening
A systematic, small-scale screening of a range of solvents is the most reliable method for identifying the optimal recrystallization conditions.
Materials and Equipment:
-
Crude (3R)-3-(4-fluorophenyl)piperidine HCl
-
Test tubes or small vials
-
Hot plate/stirrer or heating block
-
Ice bath
-
Pasteur pipettes
-
Glass stirring rods
-
A selection of candidate solvents (see Table 2)
Candidate Solvents:
Based on the principles discussed, the following solvents are recommended for initial screening:
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations |
| Water | 100 | High | Non-flammable, non-toxic. |
| Methanol | 65 | High | Toxic and flammable. Use in a fume hood. |
| Ethanol | 78 | High | Flammable. Use in a fume hood. |
| Isopropanol (IPA) | 82 | Medium-High | Flammable. Use in a fume hood. |
| Acetonitrile | 82 | Medium-High | Flammable and toxic. Use in a fume hood. |
| Acetone | 56 | Medium | Highly flammable. Use in a fume hood. |
| Ethyl Acetate | 77 | Medium-Low | Flammable. Use in a fume hood. |
| Toluene | 111 | Low | Flammable and toxic. Use in a fume hood. |
| Heptane/Hexane | ~98/~69 | Low | Highly flammable. Use in a fume hood. |
Step-by-Step Solvent Screening Protocol
-
Preparation: Place approximately 10-20 mg of crude (3R)-3-(4-fluorophenyl)piperidine HCl into several separate test tubes.
-
Room Temperature Solubility: To each test tube, add a different solvent dropwise (approximately 0.5 mL) and stir or vortex at room temperature. Observe the solubility.
-
Observation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be a candidate for a mixed-solvent system.
-
-
Hot Solubility: For the solvents in which the compound was poorly soluble at room temperature, heat the test tubes gently in a heating block or water bath. Add the same solvent dropwise until the solid completely dissolves.
-
Observation: Note the approximate volume of solvent required. A large volume suggests low solubility even when hot, making it a poor choice.
-
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. Subsequently, place the test tubes in an ice bath for 15-20 minutes.
-
Observation: The formation of a significant amount of crystalline precipitate indicates a promising solvent. Oiling out (formation of a liquid layer) suggests the solvent's boiling point may be too high or the compound is too soluble.
-
-
Selection of Optimal Solvent/System: Based on the observations, select the solvent or solvent pair that provides the best balance of high solubility at elevated temperatures and low solubility at cold temperatures, leading to good crystal recovery. For a mixed solvent system, dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "poor" solvent (antisolvent) dropwise until turbidity persists. Add a drop or two of the "good" solvent to redissolve the solid and then allow to cool.
Caption: Workflow for the systematic selection of a recrystallization solvent.
Detailed Recrystallization Protocol
Once an optimal solvent or solvent system has been identified, proceed with the bulk recrystallization. The following is a general protocol that should be adapted based on the chosen solvent. Isopropanol is often a good starting point for piperidine hydrochloride salts.
Equipment:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
Protocol:
-
Dissolution: Place the crude (3R)-3-(4-fluorophenyl)piperidine HCl in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for the bulk recrystallization process.
Purity Assessment and Troubleshooting
Purity Assessment:
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Chromatography (TLC, HPLC): Chromatographic techniques can be used to assess the purity of the recrystallized material by comparing it to the crude starting material.
-
Spectroscopy (NMR, IR): Spectroscopic methods can confirm the chemical identity and purity of the final product.
Troubleshooting:
-
No Crystals Form: The solution may not be saturated. Try evaporating some of the solvent or adding an antisolvent. Scratching the inner surface of the flask or adding a seed crystal can also induce crystallization.
-
Oiling Out: The compound is melting before it dissolves. This can happen if the boiling point of the solvent is higher than the melting point of the compound. A lower boiling solvent should be chosen, or the concentration of the solute should be lowered.
-
Poor Recovery: Too much solvent may have been used, or the solution was not cooled sufficiently. The compound may also be more soluble in the cold solvent than anticipated.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, being mindful of their flammability and toxicity.
-
Consult the Safety Data Sheet (SDS) for (3R)-3-(4-fluorophenyl)piperidine HCl and all solvents used.
Conclusion
The successful recrystallization of (3R)-3-(4-fluorophenyl)piperidine HCl hinges on a systematic and well-reasoned approach to solvent selection. By understanding the physicochemical properties of the target compound and applying the principles of solubility, researchers can develop a robust and reproducible purification protocol. The experimental screening method detailed in this application note provides a reliable pathway to identifying the optimal conditions for achieving high purity and yield, which are critical for downstream applications in drug development and scientific research.
References
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (2022, January 15). 125224-43-3. Retrieved from [Link]
-
Science Ready. (n.d.). Alcohols: Structure & Properties. Retrieved from [Link]
-
PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
Sources
Application Note: Peptide Coupling Strategies Involving (3R)-3-(4-fluorophenyl)piperidine
Introduction & Pharmacophore Significance
(3R)-3-(4-fluorophenyl)piperidine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors (e.g., Niraparib analogs), GPCR ligands, and monoamine transporter inhibitors.
The incorporation of the 4-fluorophenyl moiety serves two distinct purposes:
-
Metabolic Stability: The fluorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (
) of the molecule compared to the non-fluorinated benzyl analog. -
Conformational Bias: The C3-chiral center locks the piperidine ring into a specific chair conformation, often placing the bulky aryl group in an equatorial position to minimize 1,3-diaxial interactions, which is critical for receptor binding affinity.
The Synthetic Challenge
While the piperidine amine is nucleophilic, coupling it to a carboxylic acid (peptide coupling) presents a kinetic bottleneck .
-
Steric Hindrance: The secondary amine is flanked by a bulky phenyl ring at the C3 position. This creates significant steric screening of the nitrogen lone pair.
-
Racemization Risk (Partner-Induced): The piperidine itself is stereochemically stable. However, because the nucleophilic attack is slow (due to sterics), the activated carboxylic acid partner remains in its reactive state for a longer duration. If the acid partner is a chiral amino acid, this extended lifetime drastically increases the probability of racemization via the oxazolone (azlactone) mechanism.
Strategic Reagent Selection
To overcome the steric barrier while suppressing racemization of the acid partner, the choice of coupling cocktail is binary based on the phase of development:
| Feature | Strategy A: HATU / HOAt | Strategy B: T3P (Propylphosphonic Anhydride) |
| Primary Use Case | Discovery Chemistry (mg to g scale) | Process Development / Scale-up (kg scale) |
| Mechanism | Fast, potent activation (O-At ester) | Controlled activation, low epimerization |
| Reaction Rate | Very High | Moderate |
| Racemization Risk | Low (if base is controlled) | Lowest (Best for sensitive chiral acids) |
| Workup | Requires aqueous wash/column | Water-soluble byproducts (Wash only) |
| Cost | High | Low/Moderate |
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate chirality and reaction scale.
Detailed Experimental Protocols
Protocol A: High-Reactivity Coupling (HATU)
Best for: Valuable chiral amino acids where yield is paramount. Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is less sterically demanding and more reactive than the corresponding benzotriazole (HOBt) ester due to the pyridine nitrogen's electron-withdrawing effect (neighboring group effect).
Materials:
-
Acid Partner (1.0 equiv)
-
(3R)-3-(4-fluorophenyl)piperidine (1.1 equiv) [Ensure free base or desalt]
-
HATU (1.1 – 1.2 equiv)
-
Base: 2,4,6-Collidine (2.5 – 3.0 equiv)
-
Note: Collidine is a weaker base than DIPEA, sufficient to deprotonate the carboxylate but less likely to abstract the
-proton of the activated amino acid, reducing racemization.
-
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Acid Partner (1.0 eq) in DMF (0.1 M concentration). Add Collidine (3.0 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add HATU (1.1 eq) in one portion. Stir for 2–5 minutes. Do not stir longer than 5 minutes before adding the amine, as the active ester can degrade or racemize.
-
Coupling: Add (3R)-3-(4-fluorophenyl)piperidine (1.1 eq) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (removes DMF), 0.5M citric acid (removes Collidine/HATU byproducts), sat. NaHCO3, and brine. Dry over Na2SO4.
Protocol B: Low-Epimerization Coupling (T3P)
Best for: Scale-up and extremely sensitive chiral centers. Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It does not generate a free "active ester" species that is prone to oxazolone formation as readily as uronium salts.
Materials:
-
Acid Partner (1.0 equiv)
-
(3R)-3-(4-fluorophenyl)piperidine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (3.0 – 4.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF (Green solvents)
Step-by-Step:
-
Dissolution: Dissolve Acid Partner (1.0 eq) and (3R)-3-(4-fluorophenyl)piperidine (1.1 eq) in EtOAc or 2-MeTHF (0.1 – 0.2 M).
-
Base Addition: Add DIPEA (3.5 eq). Cool to 0 °C.
-
T3P Addition: Add T3P solution (1.5 eq) dropwise.
-
Note: T3P requires a base to drive the reaction. The reaction is often slower than HATU but cleaner.
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir for 12–24 hours.
-
Workup: The beauty of T3P is that all byproducts (propylphosphonic acid derivatives) are water-soluble. Wash the organic layer with water (x2), 0.5M NaOH (or NaHCO3), and brine.
Mechanistic Analysis: Racemization Control
Understanding why this coupling is difficult is key to troubleshooting.
The Oxazolone Pathway
When coupling a hindered secondary amine like (3R)-3-(4-fluorophenyl)piperidine to an N-protected amino acid (e.g., Fmoc-Aa-OH), the rate of amide bond formation (
This allows the Intramolecular Cyclization rate (
Pathway Visualization (DOT)
Figure 2: Kinetic competition between productive coupling and racemization via oxazolone formation.
Quality Control & Analytical Data
Before releasing the material, the enantiomeric excess (ee) and diastereomeric ratio (dr) must be validated.
HPLC Method Development
Because the (3R)-3-(4-fluorophenyl)piperidine introduces a fixed chiral center, coupling with a chiral amino acid results in diastereomers , which are chemically distinct and separable on achiral columns (C18), though chiral columns provide better resolution.
Recommended Chiral Stationary Phases:
-
Daicel Chiralpak AD-H / AD-3: Excellent for aromatic amines.
-
Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
-
Daicel Chiralcel OD-H: Alternative if AD fails.
NMR Validation:
-
19F NMR: The fluorine atom is a built-in probe. Diastereomers often show distinct 19F shifts (approx. 0.05 – 0.1 ppm difference). This is a rapid method to check for epimerization without HPLC development.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric bulk preventing attack. | Switch to Protocol A (HATU) . Increase temperature to 35-40°C (carefully monitoring racemization). |
| Epimerization Observed | Base is too strong or reaction too slow. | Switch to Protocol B (T3P) . Change base from DIPEA to Collidine or TMP (2,4,6-trimethylpyridine) . |
| Guanidinylation Byproduct | Amine reacted with HATU directly. | Ensure Acid + HATU + Base are mixed before adding the piperidine. Do not let the active ester sit >5 mins. |
| Piperidine Salt not dissolving | HCl salt used without neutralization. | Perform a "free-basing" extraction of the piperidine HCl salt into DCM/NaHCO3 before adding to the coupling reaction. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Bode, J. W., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15(4), 831-840.[9]
-
Jones, R., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227.[1]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in (3R)-3-(4-fluorophenyl)piperidine synthesis
Technical Support Center: Asymmetric Synthesis of (3R)-3-(4-fluorophenyl)piperidine
Subject: Optimization of Enantiomeric Excess (ee) for Niraparib Intermediate Synthesis Ticket ID: #NR-3R-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of (3R)-3-(4-fluorophenyl)piperidine is a Critical Quality Attribute (CQA) in the manufacturing of PARP inhibitors like Niraparib . While racemic synthesis followed by resolution is traditional, modern process chemistry favors Asymmetric Hydrogenation or Chemo-enzymatic routes to maximize atom economy.
This guide addresses the three most common failure modes our clients encounter:
-
Catalyst Deactivation/Leakage in Asymmetric Hydrogenation.
-
Equilibrium Stagnation in Biocatalytic Routes.
-
Eutectic Traps during Classical Resolution.
Module 1: Asymmetric Hydrogenation (The "Gold Standard" Route)
Context: The most efficient route involves the hydrogenation of N-benzyl-3-(4-fluorophenyl)pyridinium salts or N-Boc-tetrahydropyridines using Iridium or Rhodium catalysts.
Troubleshooting Protocol
Q: My ee is stuck at 85-90% using an Ir-chiral phosphine catalyst. How do I push it to >98%?
A: In our experience, this "ee ceiling" is often due to a competitive non-selective background reaction or improper solvent effects.
-
Solvent Switch (The TFE Effect):
-
Action: If you are using Methanol or DCM, switch to 2,2,2-Trifluoroethanol (TFE) or a TFE/Toluene mixture.
-
Mechanism: TFE stabilizes the hydrido-iridium intermediates via hydrogen bonding, tightening the chiral pocket and suppressing the non-enantioselective background reduction.
-
-
Counter-ion Effect:
-
Action: If hydrogenating a pyridinium salt, ensure your counter-ion is non-coordinating (e.g., BF4⁻, PF6⁻, or OTf⁻). Halides (Cl⁻, Br⁻) can poison the catalyst or displace the chiral ligand.
-
-
Pressure Sensitivity:
-
Action: Increase H₂ pressure to 50-80 bar. Unlike many Rh-catalysts, Ir-N,P complexes often show higher enantioselectivity at higher pressures due to faster turnover of the selective cycle relative to catalyst degradation.
-
Q: The reaction stalls at 60% conversion.
A: This is a classic sign of Product Inhibition or Catalyst Poisoning .
-
The Fix: Add an additive like Triethylamine (Et3N) or Phthalimide . Basic additives can neutralize trace acids that destabilize the Ir-H species.
Recommended Catalyst Systems
| Precursor | Catalyst Ligand Class | Typical Conditions | Expected ee |
| N-Benzyl Pyridinium Salt | Ir-SegPhos or Ir-Difluorphos | 50 bar H₂, TFE/Tol, 25°C | >96% |
| N-Boc-Tetrahydropyridine | Rh-JosiPhos or Rh-Binap | 10-30 bar H₂, MeOH, 50°C | >98% |
Module 2: Biocatalytic Approaches (The "Green" Route)
Context: Using Imine Reductases (IREDs) to reduce the tetrahydropyridine intermediate.[1] This method operates under mild conditions but is sensitive to pH and concentration.
Troubleshooting Protocol
Q: The enzyme activity drops rapidly after 2 hours. A: This is likely Substrate/Product Inhibition . The piperidine product is a secondary amine that can alter the local pH or bind to the enzyme active site.
-
Solution: Implement In-Situ Product Removal (ISPR) using a biphasic system (e.g., overlay with MTBE or Heptane) to extract the free base product as it forms, shifting the equilibrium forward.
Q: I am seeing high conversion but low ee. A: Check your Cofactor Recycling System (NADPH). If the recycling enzyme (e.g., Glucose Dehydrogenase) is too slow, the IRED may catalyze the reverse reaction (oxidation), leading to racemization of the product.
-
Protocol: Increase the load of the recycling enzyme (GDH) by 20% relative to the IRED.
Module 3: Classical Resolution (The "Rescue" Strategy)
Context: When asymmetric synthesis fails or yields <95% ee, classical resolution with chiral acids is the standard purification method.
Q: Which resolving agent works best for (3R)-3-(4-fluorophenyl)piperidine? A: L-(+)-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid .
Q: Crystals form, but the ee doesn't improve upon recrystallization. A: You may have hit the Eutectic Point .
-
The Fix: "Break" the salt back to the free base, then switch the solvent system. If you used Ethanol/Water (9:1), switch to Acetone/Methanol (5:1). The solubility differential between the diastereomers changes with solvent polarity.
Module 4: Analytical Validation
Method: Chiral HPLC is the only acceptable method for process validation. Optical rotation is unreliable due to the low specific rotation of this molecule.
Standard Operating Procedure (SOP) for ee Determination:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (The fluorophenyl group provides a distinct chromophore).
-
Derivatization (Optional): If baseline noise is high, derivatize with Benzoyl Chloride pre-injection to increase UV sensitivity.
Visual Troubleshooting Guides
Figure 1: Low ee Root Cause Analysis (Decision Tree)
Caption: Decision matrix for diagnosing low enantiomeric excess in 3-arylpiperidine synthesis.
Figure 2: Chemo-Enzymatic Cascade Workflow
Caption: Workflow for the chemo-enzymatic synthesis of the Niraparib intermediate.
References
-
Synthesis of Niraparib Intermediates via Asymmetric Hydrogenation
-
Biocatalytic Route (Imine Reductases)
- Title: 4-Phenylpiperidine compounds (Patent US4007196A).
-
Analytical Method (Chiral HPLC)
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 6. uma.es [uma.es]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]
- 13. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Removing palladium impurities from (3R)-3-(4-fluorophenyl)piperidine hydrochloride
Technical Support Center: Palladium Removal from (3R)-3-(4-fluorophenyl)piperidine HCl
Ticket Context:
-
Target Molecule: (3R)-3-(4-fluorophenyl)piperidine hydrochloride (Chiral amine salt).
-
Impurity: Residual Palladium (Pd) from cross-coupling or hydrogenation.
-
Regulatory Goal: ICH Q3D Compliance (<10 ppm for oral dosage).
-
Support Level: Tier 3 (Senior Application Scientist).
Executive Summary: The "Amine Trap"
Removing palladium from secondary amines like (3R)-3-(4-fluorophenyl)piperidine is chemically challenging. The basic nitrogen in your piperidine ring acts as a competing ligand, effectively "fighting" the scavenger for the palladium. Furthermore, the hydrochloride salt form complicates matters by altering the solubility profile and Pd speciation (often stabilizing Pd as anionic chloropalladates, e.g.,
The Golden Rule: For maximum clearance (<5 ppm), the most robust protocol involves breaking the salt to the free base , scavenging in an organic solvent, and re-forming the salt.
Module 1: Scavenger Selection & Optimization
Q: Which scavenger is best for this specific secondary amine?
A: You need a scavenger with a higher affinity for Pd than your piperidine amine. Simple amine-based scavengers (e.g., diamine/triamine silica) are often ineffective here because they are chemically similar to your product.
Top Recommendations:
-
Thiol-functionalized Silica (e.g., SiliaMetS® Thiol): The sulfur atom binds Pd orders of magnitude more tightly than nitrogen. This is the industry workhorse.[1]
-
DMT-functionalized Silica (Dimercaptotriazine): If Thiol fails, DMT is the "heavy artillery." It is exceptionally good at removing Pd from high-coordinating API species.
-
Thiourea: Effective, but sometimes slower kinetics than Thiol.
| Scavenger Type | Functional Group | Affinity vs. Amine | Recommended Solvent |
| Silica-Thiol | -SH | High | THF, MeOH, Ethyl Acetate |
| Silica-DMT | Dimercaptotriazine | Very High | THF, MeOH |
| Silica-Diamine | -NH-CH2-CH2-NH2 | Low (Competes) | Not Recommended |
| Activated Carbon | N/A (Adsorption) | Low/Non-specific | EtOH, Water (Hot) |
Q: Can I scavenge directly from the HCl salt in water or methanol?
A: You can, but it is risky.
-
The Risk: In acidic media (HCl salt), Pd often exists as anionic species (
). Thiol scavengers work best on neutral Pd(0) or cationic Pd(II) species. Additionally, silica backbones can hydrolyze if the pH drops too low (<2) for extended periods. -
The Fix: If you must work with the salt, use SiliaMetS® Thiol in Methanol at 50°C. Do not use water if possible, as it reduces the kinetic activity of the silica pores.
Module 2: The "Free-Base Loop" Protocol (Recommended)
This workflow is the most reliable method to hit <10 ppm limits because it removes the ionic interference of the salt and allows the scavenger to work in its optimal organic environment.
Protocol 1: The Free-Base Scavenging Loop
-
Neutralization: Suspend your (3R)-3-(4-fluorophenyl)piperidine HCl in water/DCM. Add 1M NaOH until pH > 10. Extract the free base into DCM or Toluene.
-
Solvent Swap: Evaporate and redissolve the free base in THF (Tetrahydrofuran) or Ethyl Acetate . (Target conc: 10 volumes).
-
Scavenging: Add SiliaMetS® Thiol (or equivalent) at 5-10 wt% relative to the mass of your product.
-
Incubation: Stir at 50-60°C for 4–12 hours. Crucial: Heat is required to drive the equilibrium.
-
Filtration: Filter the scavenger while hot through a 0.45µm pad (Celite or membrane) to remove the silica-Pd complex.
-
Salt Reformation: Cool the filtrate. Add HCl (in Et2O or IPA) to precipitate the purified hydrochloride salt.
Figure 1: The "Free-Base Loop" ensures optimal scavenger performance by removing ionic interference.
Module 3: Troubleshooting & Alternatives
Q: Scavengers are too expensive for my scale. Can I use Activated Carbon?
A: Yes, but expect yield loss.
-
The Issue: Carbon absorbs everything, including your product. For amines, you often lose 10-20% yield to the carbon cake.
-
Protocol: Use Darco® KB-G or Charcoal SX Ultra .
-
Dissolve the HCl salt in hot Methanol or Ethanol (near boiling).
-
Add carbon (10-20 wt%).
-
Stir at reflux for 1-2 hours.
-
Filter hot through Celite. (If it cools, product will crystallize in the carbon).
-
Q: I used Thiol silica, but the Pd is still ~50 ppm. What now?
A: You likely have "Colloidal Palladium" (nanoparticles) rather than dissolved Pd ions.
-
Diagnosis: The solution might be slightly dark or hazy.
-
Solution: You need a Recrystallization step to "purge" the crystal lattice.[2]
-
Solvent System: Isopropanol (IPA) / Water or Ethanol / Diethyl Ether.
-
Mechanism: As the HCl salt crystallizes, the Pd impurities (which are more soluble in the mother liquor) are excluded from the lattice.
-
Tip: Do this after scavenging. Scavenging gets you to 50 ppm; crystallization gets you to <10 ppm.
-
Q: How do I validate the removal?
A: Do not rely on visual color (white does not mean pure).
-
Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to reliably measure <10 ppm.
-
Qualitative (Limit Test): Sodium Sulfide (
) spot test.-
Dissolve 50mg product in water. Add 1 drop of
solution. -
Dark precipitate/color = High Heavy Metals.
-
Clear = Likely low, but requires ICP confirmation.
-
References & Authority
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[3] (Defines the 100 µ g/day limit for Pd). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (The definitive review on Pd removal methods). Link
-
SiliCycle Application Note. Scavenging of Palladium from Amine Products. (Specific data on Thiol vs. DMT efficiency). Link
-
Biotage Metal Scavenging User Guide. Comparison of functionalized silica vs. activated carbon.Link
Disclaimer: This guide is for research and development purposes. Always perform a small-scale spike-and-recovery test before committing the full batch.
Sources
Optimizing solubility of (3R)-3-(4-fluorophenyl)piperidine HCl in aqueous media
Technical Support Center: Solubilization Strategies for (3R)-3-(4-fluorophenyl)piperidine HCl
Case Reference: INTERMEDIATE-OPT-03R Subject: Aqueous Solubility Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4][5]
Executive Summary & Compound Profile
User Advisory: You are working with (3R)-3-(4-fluorophenyl)piperidine Hydrochloride , a chiral secondary amine salt often utilized as a key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib).[1][2][3][4][5]
While the hydrochloride (HCl) salt form is designed to improve solubility over the free base, it presents specific challenges in physiological buffers due to the Common Ion Effect and pH-dependent deprotonation .[1][4]
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~215.7 g/mol (HCl salt) | Small molecule; rapid diffusion.[1][2][3][4] |
| pKa (Calculated) | ~9.5 – 10.0 (Piperidine Nitrogen) | Highly soluble at pH < 7; Risk of precipitation at pH > 7.[1][3][4]4. |
| Salt Form | Hydrochloride (HCl) | Susceptible to solubility suppression in high |
| Key Risk | "Salting Out" | Adding this compound to 0.9% NaCl (Saline) often causes immediate precipitation.[1][3][4] |
Diagnostic Workflow: Why is your solution precipitating?
Before proceeding, identify the root cause of your solubility failure using this decision matrix.
Figure 1: Diagnostic decision tree for troubleshooting precipitation events.
Troubleshooting Guides
Issue A: The "Saline Crash" (Common Ion Effect)
Symptom: The compound dissolves in pure water but precipitates immediately upon adding PBS (Phosphate Buffered Saline) or 0.9% NaCl.[1]
Technical Explanation:
The solubility product constant (
In pure water,
Corrective Protocol:
-
Avoid Saline/PBS: Do not use buffers containing NaCl or KCl for stock solutions > 1 mg/mL.[1][3][4]
-
Alternative Buffers: Use chloride-free buffers such as:
-
Dextrose Tonicity: If osmolarity is required for in vivo injection, use 5% Dextrose (D5W) instead of saline.[1][4]
Issue B: pH-Dependent Precipitation
Symptom: Solution is clear at pH 4 but clouds up as you adjust to pH 7.4.[1][2][3][4]
Technical Explanation: The piperidine nitrogen is basic.[1][4][6] At pH values approaching its pKa (~9.5), the abundance of the protonated (soluble) form decreases.[5] While the theoretical pKa is high, the intrinsic solubility of the free base is very low. Precipitation often begins as early as pH 7.0–7.5 because the concentration of the unionized species exceeds its saturation limit.
Corrective Protocol:
-
Acidify: Maintain stock solutions at pH 4.5–5.5 using Acetate or Citrate buffers.
-
Encapsulate (The "Stealth" Method): If neutral pH is mandatory (e.g., cell culture), use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .[1][2][3][4][5]
Optimized Solubilization Protocols
Choose the protocol that matches your application.[4]
Protocol 1: High-Concentration Stock (In Vivo / Animal Studies)
Target: 5–10 mg/mL | Stability: High | Vehicle: Cyclodextrin[1][2][3][4][5]
This is the "Gold Standard" method used for related PARP inhibitors (e.g., Niraparib) to ensure bioavailability and prevent precipitation in the bloodstream.
-
Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD (Captisol®) in 5% Dextrose water.[1][2][3][4] Stir until clear.
-
Weigh Compound: Weigh the required amount of (3R)-3-(4-fluorophenyl)piperidine HCl.
-
Pre-Solubilization (Optional): If the solid is stubborn, dissolve it first in a minimal volume of DMSO (max 5% of final volume).[1]
-
Mixing: Add the DMSO concentrate (or solid) slowly to the SBE-β-CD vehicle under constant stirring.
-
Adjustment: Check pH. If necessary, adjust to pH 5.0–6.0 using 1N NaOH or 1N HCl.[5] Do not go above pH 6.5.[1][2][3]
-
Filtration: Sterile filter (0.22 µm PES membrane).
Protocol 2: In Vitro / Cell Culture Stock
Target: 10–50 mM Stock | Stability: Moderate | Vehicle: DMSO[1][2][3][4]
-
Solvent: Use 100% anhydrous DMSO.
-
Concentration: Prepare a 10 mM or 50 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.
-
Application: Dilute into culture media immediately before use. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1][3]
Visualizing the Mechanism
The following diagram illustrates the competitive equilibria affecting your compound. Understanding this helps predict stability.[1][3][4]
Figure 2: Solubility equilibria. Red arrows indicate pathways leading to precipitation.[1][3]
Frequently Asked Questions (FAQ)
Q: Can I use PEG400 instead of Cyclodextrins? A: Yes, but with caution. A mixture of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Water is a common alternative formulation for this class of molecules.[1][2][3] However, PEG formulations can be viscous and may cause hypersensitivity in some animal models.[5] Cyclodextrins (SBE-β-CD) are generally preferred for lower toxicity and better release profiles.[1][2][3]
Q: Why does the solution turn yellow over time? A: Piperidine derivatives can be sensitive to oxidation, especially in solution.[1] Store stocks under nitrogen or argon if possible, and keep them protected from light.[5] Yellowing often indicates the formation of N-oxide impurities.[1][2][3]
Q: I need to remove the HCl salt to get the Free Base. How?
A: Dissolve the salt in water, basify with
References
-
Niraparib Formulation Data: Jones, P., et al.[5][10] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor."[1][2][3][4][5][10] Journal of Medicinal Chemistry, 2009.[5]
-
Common Ion Effect in Pharmaceutics: LibreTexts Chemistry. "Common-Ion Effect in Solubility Equilibria."
-
Cyclodextrin Solubilization: Loftsson, T., & Brewster, M. E.[5] "Pharmaceutical applications of cyclodextrins: basic science and product development."[4][7] Journal of Pharmacy and Pharmacology, 2010.
-
Paroxetine Intermediate Properties (Related Structure): PubChem Compound Summary for CID 24904183.[1][3][4][1][2][5]
Sources
- 1. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4S)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride ((+)-trans-Paroxetine Hydrochloride) [lgcstandards.com]
- 3. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 8. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of (3R)-3-(4-fluorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of (3R)-3-(4-fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important synthetic intermediate.
Section 1: Understanding the Impurity Profile
Before selecting a purification strategy, it is crucial to understand the potential byproducts that can arise during the synthesis of (3R)-3-(4-fluorophenyl)piperidine hydrochloride. The impurity profile is highly dependent on the synthetic route employed. Routes starting from pyridine, for instance, may have different byproducts than those using pre-existing piperidine rings.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect?
The impurities can be broadly classified into three categories:
-
Stereoisomeric Impurities: These are isomers with the same chemical formula and connectivity but different spatial arrangements.
-
Enantiomeric Impurity: The most common is the (3S)-3-(4-fluorophenyl)piperidine. Its presence necessitates a chiral separation method.[4][5]
-
Diastereomeric Impurities: If other stereocenters are present in starting materials or formed during synthesis, diastereomers may be present. These have different physical properties (solubility, melting point) and are generally easier to separate than enantiomers.[6]
-
-
Process-Related Impurities: These originate from the synthetic route itself.
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carry-over of precursors.
-
Reagents & Catalysts: Residual catalysts (e.g., Palladium, Rhodium) or reagents may persist.[1][2]
-
Side-Products: These include products from N-alkylation (e.g., N-methyl impurity), over-reduction, or incomplete reduction of a precursor aromatic ring (e.g., tetrahydropyridine derivatives).[6][7]
-
-
Degradation Products: These form when the target molecule is subjected to stress conditions like acid, base, heat, or oxidation.
Q2: How can I perform a preliminary purity assessment of my crude product?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components. For basic amines like piperidines, using a mobile phase containing a small amount of base (e.g., 0.5-1% triethylamine in ethyl acetate/hexane) can prevent streaking on the silica plate.
-
¹H NMR Spectroscopy: Provides a wealth of structural information. The presence of unexpected signals can indicate impurities. Integration of signals can offer a rough quantification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination. A reversed-phase method (e.g., C18 column) is typically used. Chiral HPLC is necessary to determine enantiomeric excess (ee).[7][8]
Q3: My crude hydrochloride salt is a sticky oil or a gummy solid. What should I do?
This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystallization.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble (an "anti-solvent" like diethyl ether or hexane). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.
-
Salt Formation Check: Confirm that the salt formation is complete. The issue could be a mixture of the free base and the salt. Re-dissolve in a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol until precipitation is complete.
Section 2: Troubleshooting Purification Protocols
This section provides detailed troubleshooting for common purification techniques.
Guide 1: Purification by Recrystallization
Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts, provided the impurity levels are not excessively high. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.
Q: How do I select the optimal solvent system for my hydrochloride salt?
The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.
-
Single-Solvent Method: Alcohols like ethanol, methanol, or isopropanol are often good starting points for amine hydrochlorides.[9][10]
-
Two-Solvent (Binary) Method: This is used when no single solvent has the ideal solubility profile. It involves a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble). Common pairs include Methanol/Ethyl Acetate, Ethanol/Diethyl Ether, or Isopropanol/Hexane.
Experimental Protocol: Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of your crude (3R)-3-(4-fluorophenyl)piperidine HCl into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature, vortexing after each addition.
-
Solubility Check (Cold): If the solid dissolves readily at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a binary system.
-
Solubility Check (Hot): If the solid is poorly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observation: A good solvent is one from which a large amount of crystalline solid precipitates upon cooling.
Troubleshooting Recrystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (A liquid layer separates instead of crystals) | The boiling point of the solvent is too high, or the solution is supersaturated with impurities. The melting point of your solid may be lower than the solvent's boiling point. | Add a small amount of the "good" solvent to the hot solution to reduce saturation. Ensure the solution is not cooled too rapidly. Try a lower-boiling point solvent system. |
| No Crystals Form | The solution is not sufficiently saturated; the product is too soluble even at low temperatures. | Reduce the amount of solvent by boiling some off. Add a suitable anti-solvent dropwise to the warm solution until turbidity appears, then clarify by adding a drop of the "good" solvent and cool slowly. Try seeding with a pure crystal. |
| Low Recovery | Too much solvent was used. The product has significant solubility in the solvent even at low temperatures. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Cool the filtrate for a longer period or to a lower temperature (e.g., -20 °C). To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration. |
| Product Still Impure | The impurity has very similar solubility to the product. | Repeat the recrystallization. If the impurity is of a different chemical nature (e.g., non-basic), consider an acid-base extraction first. If it is a stereoisomer, recrystallization may not be effective, and chromatography is required. |
Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Guide 2: Purification by Chromatography
Chromatography is essential when recrystallization is ineffective, particularly for separating compounds with similar polarities, such as diastereomers, or for removing minor impurities.
Q: My compound streaks badly on a silica gel column. How can I get sharp bands?
This phenomenon, known as "tailing," is common for basic amines on acidic silica gel. The amine protonates on the acidic silanol groups of the stationary phase, leading to strong, sometimes irreversible, binding.
Solution: Add a small amount of a volatile base to your mobile phase (eluent).
-
Triethylamine (TEA): Typically, 0.5% to 2% (v/v) TEA is added to the eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA competes with your product for the acidic sites on the silica, allowing your compound to travel smoothly down the column.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane, which is effective and easily removed under vacuum.
Q: How can I separate the desired (3R) enantiomer from the (3S) impurity?
Separating enantiomers is a significant challenge because they have identical physical properties in a non-chiral environment. Two primary strategies are employed:
-
Chiral HPLC: This is an analytical or preparative technique that uses a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used for this purpose.[5] This method is often used for final polishing to achieve high enantiomeric purity.
-
Diastereomeric Salt Resolution: This classical chemical method converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Resolution
-
Free Base Formation: Convert your crude (3R/3S)-3-(4-fluorophenyl)piperidine HCl to the free base by dissolving it in water and adding a base (e.g., NaOH, K₂CO₃) until the pH is >12. Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate to an oil.
-
Salt Formation: Dissolve the free base (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve a chiral resolving agent (0.5 - 1.0 equivalents), such as (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (R)-(-)-Mandelic acid, in the same solvent.
-
Crystallization: Slowly add the acid solution to the free base solution with stirring. A salt should precipitate. The mixture may need to be gently warmed to achieve a clear solution and then cooled slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.
-
Purity Check: Analyze the enantiomeric purity of the salt by liberating the free base (as in Step 1) and analyzing it by chiral HPLC.
-
Recrystallization: The isolated salt can be recrystallized from a suitable solvent to further enhance its diastereomeric purity.
-
Liberation of Enantiomer: Once the desired diastereomeric purity is achieved, convert the salt back to the free base as in Step 1. The pure free base can then be converted back to the hydrochloride salt.
Diagram: Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral separation via diastereomeric salt crystallization.
References
-
Nirmala, M., et al. (2007). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1412. [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Roy, C., et al. (2012). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. [Link]
-
USP-NF. Paroxetine Hydrochloride Monograph. USP-NF. [Link]
-
Navrátilová, H., & Potácek, M. (2001). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. Enantiomer: A Journal of Stereochemistry, 6(6), 333-7. [Link]
-
Pettersson, C., & Tobiszewski, M. (2003). Enantiomeric Separations using Chiral Counter-Ions. Diva-Portal.org. [Link]
- Google Patents. (1999). US5948914A - Piperidine derivative and process for preparing the same.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. [Link]
- Google Patents. (2001). WO2001029032A1 - Process for the preparation of paroxetine.
-
Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. PubMed. [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
-
VTechWorks. (1996). Chiral Separations Introduction. VTechWorks. [Link]
-
Ullah, N., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1100–o1104. [Link]
-
Rathore, A. S., et al. (2021). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Controlling Regio-selectivity in the Functionalization of (3R)-3-(4-fluorophenyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of (3R)-3-(4-fluorophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The inherent asymmetry and the presence of multiple C-H bonds make the selective functionalization of this molecule a significant synthetic challenge. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and stereoelectronic properties of the (3R)-3-(4-fluorophenyl)piperidine core. Understanding these principles is crucial for designing successful and selective chemical transformations.
Question 1: What are the primary reactive sites on the (3R)-3-(4-fluorophenyl)piperidine ring, and what is their inherent reactivity order?
Answer: The (3R)-3-(4-fluorophenyl)piperidine scaffold presents several potential sites for functionalization, each with distinct electronic and steric properties:
-
N1 (Amine): The secondary amine is the most nucleophilic and basic site on the molecule. It will readily react with electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation). This is typically the first position to be functionalized or protected.
-
C2/C6 (α-Carbons): The C-H bonds at the C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom, making them more acidic than other C-H bonds on the ring.[1] This makes them susceptible to deprotonation by strong bases (directed metalation) or direct C-H functionalization catalyzed by transition metals.[2]
-
C4/C5 (β- and γ-Carbons): The C-H bonds at C4 and C5 are generally considered unactivated. The C4 position is sterically the most accessible, while the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom.[3]
-
Aromatic Ring: The 4-fluorophenyl ring can undergo electrophilic aromatic substitution (EAS). However, the conditions required for EAS are typically harsh and may not be compatible with the piperidine ring.
The inherent reactivity generally follows the order: N1 > C2/C6 > C4/C5 . However, this order can be completely overturned using strategic protecting groups and catalyst control.
Question 2: How does the existing (3R)-(4-fluorophenyl) substituent at the C3 position influence regioselectivity?
Answer: The C3 substituent is the primary stereocontrolling element and exerts a powerful influence on regioselectivity, mainly through steric hindrance.
-
Steric Shielding: The bulky aryl group at C3 will sterically hinder the adjacent C2 and C4 positions. Reagents will preferentially approach from the face of the piperidine ring opposite to this substituent. This dictates the diastereoselectivity of any new functionalization at these positions.
-
Conformational Locking: The equatorial preference of the large 4-fluorophenyl group helps to create a conformationally biased ring, making the steric environment more predictable.
-
Electronic Effects: The electronic influence of the C3 substituent on the piperidine ring's C-H bonds is minimal compared to its steric impact.[4] The piperidine ring itself influences the reactivity of the attached functional groups.[5]
Question 3: What is the fundamental role of the N-protecting group in directing C-H functionalization?
Answer: The choice of the nitrogen protecting group (N-Pg) is arguably the most critical factor in controlling regioselectivity in C-H functionalization. Its role is twofold:
-
Electronic Modulation: It removes the basicity and nucleophilicity of the nitrogen, preventing unwanted side reactions and allowing for subsequent manipulations (e.g., lithiation).
-
Steric Direction: This is its most powerful role. Large, sterically demanding protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can physically block the C2 and C6 positions. This steric shielding overrides the inherent electronic activation at the α-carbons, directing the functionalization to the more accessible C4 position.[3][6] Conversely, smaller or specially designed directing groups can be used to explicitly favor C2 functionalization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions and alternative strategies.
Problem 1: My C-H functionalization is non-selective, yielding a mixture of C2 and C4-arylated products. How can I exclusively favor C4 functionalization?
Answer: Achieving high selectivity for the C4 position requires a strategy that actively suppresses the electronically favored C2/C6 positions. This is a classic example of overriding inherent reactivity with catalyst and substrate control.
Causality: The C2 position is electronically activated. Without a strong directing influence, many C-H activation catalysts will yield a mixture of products. To favor C4, you must create a steric barrier at C2/C6.
Solution Strategy:
-
Install a Bulky N-Protecting Group: The N-Boc group is an excellent first choice. Its steric bulk effectively shields the C2 and C6 positions from the catalyst's approach.
-
Employ a Catalyst System Known for C4 Selectivity: Rhodium-based catalysts are particularly effective. Research by Davies and others has shown that specific rhodium carboxylate catalysts, when used with N-carbamoyl or N-acyl piperidines, can direct C-H insertion reactions to the C4 position with high selectivity.[3]
-
Utilize a C3-Linked Directing Group: An alternative advanced method involves using the existing C3-functionality as an anchor for a directing group. For example, converting a C3-carboxylic acid to an 8-aminoquinoline (AQ) amide can direct a palladium catalyst to perform C-H arylation specifically at the C4 position, often with high cis-diastereoselectivity relative to the directing group.[6]
Summary of C4-Selective Conditions
| Strategy | N-Protecting Group | Catalyst/Reagent | Key Principle | Reference(s) |
|---|---|---|---|---|
| Steric Shielding | N-Boc, N-Cbz | Rh₂(S-2-Cl-5-BrTPCP)₄ | Bulky N-Pg blocks C2, allowing the catalyst to access the sterically open C4 position. | [3] |
| C3-Directing Group | N-Boc | Pd(OAc)₂, K₂CO₃ | An aminoquinoline (AQ) amide at C3 directs Pd-catalysis to the C4 C-H bond. |[6] |
}
Workflow for achieving selective C4 functionalization.
Problem 2: I need to functionalize the C2 position, but the C3-aryl group is causing steric hindrance and my yields are low. How can I improve this?
Answer: Selectively functionalizing the sterically hindered C2 position requires a method that can overcome the steric blockade of the C3-substituent and leverages the inherent electronic activation of the α-carbon.
Causality: While electronically activated, the C2 position is sterically congested. Simple C-H activation may fail or give low yields. A directed metalation approach is often more effective.
Solution Strategy:
-
Directed ortho-Metalation (DoM) Analogue: This is a powerful strategy for α-functionalization. An N-Boc or other suitable carbamate group can act as a directed metalation group (DMG).
-
Reaction Conditions: Treatment of the N-Boc protected piperidine with a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA at low temperatures (e.g., -78 °C) can selectively deprotonate the C2 position.[1]
-
Trapping with Electrophiles: The resulting organolithium species can then be trapped with a wide variety of electrophiles (e.g., I₂, aldehydes, alkyl halides) to install the desired functionality at C2. Diastereoselectivity will be influenced by the C3-substituent, which will direct the electrophile to the less hindered face.
-
Catalytic Approach: Alternatively, specific catalyst systems are designed to favor C2. For example, using N-Boc-piperidine with a rhodium catalyst like Rh₂(R-TCPTAD)₄ has been shown to generate 2-substituted analogues via carbene C-H insertion.[3]
}
Controlling C2 vs. C4 selectivity via N-Pg and catalyst choice.
Problem 3: I am attempting an N-alkylation with a strong base and alkyl halide, but the reaction is messy and yields are poor. What could be the issue?
Answer: While N-alkylation seems straightforward, several pitfalls can lead to complex reaction mixtures.
Causality: The piperidine nitrogen is a good nucleophile, but its reactivity can be hampered by base incompatibility, over-alkylation, or side reactions under harsh conditions.
Solution & Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Avoid bases like hydroxides or alkoxides if your substrate is sensitive. Use a carbonate base (K₂CO₃, Cs₂CO₃) or a hindered organic base (e.g., diisopropylethylamine, DIPEA). These are sufficient to deprotonate the ammonium salt formed in situ without causing side reactions.
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Preventing Quaternization: Over-alkylation to form a quaternary ammonium salt is a common side reaction. Use of a slight excess (1.1-1.2 equivalents) of the alkylating agent is usually sufficient. Adding the alkyl halide slowly to the mixture of the amine and base can also minimize this.
-
Reaction Temperature: Most N-alkylations proceed well at room temperature to 60 °C. Avoid excessively high temperatures, which can promote elimination or other side reactions.
Experimental Protocols
The following protocols are generalized procedures based on established literature and should be adapted and optimized for your specific substrate and reagents.
Protocol 1: General Procedure for N-Boc Protection
-
Dissolve (3R)-3-(4-fluorophenyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected piperidine.
Protocol 2: Representative Rhodium-Catalyzed C4-Arylation [3] (Note: This is a representative protocol for C-H insertion with a diazo compound, a common method for C-H functionalization.)
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected (e.g., N-Boc) (3R)-3-(4-fluorophenyl)piperidine (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).
-
Add a dry, degassed solvent such as dichloromethane or chlorobenzene.
-
Slowly add a solution of the aryl diazoacetate (1.1 eq) in the same solvent via syringe pump over several hours at the desired temperature (e.g., 40 °C). The slow addition is critical to keep the concentration of the reactive carbene intermediate low.
-
Stir the reaction until the diazo compound is fully consumed (monitor by TLC for the disappearance of the characteristic colorful diazo spot).
-
Cool the reaction to room temperature, concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the C4-functionalized product. Diastereomers may be separable at this stage.
References
-
Hu, W., & Davies, H. M. L. (2014). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 53(16), 4236-4239. [Link]
- Davies, H. M. L., & Lian, Y. (2012). Catalyst-controlled C–H functionalization of N-heterocycles. Accounts of Chemical Research, 45(6), 923-935. This reference is conceptually related and provides background on the catalyst systems mentioned. A direct URL to the full text may require a subscription.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]
-
St-Denis, J. F., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. University of Oxford. [Link]
-
Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3976–3980. [Link]
-
Sarpong, R., et al. (2021). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. [Link]
-
Thomson, R. J., & Sarpong, R. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 18(15), 3538–3541. [Link]
-
da Silva, A. B. F., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
- Patent WO2019165981A1. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Garg, N. K., & Houk, K. N. (2013). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society, 135(43), 16143–16146. [Link]
-
Tu, Y-Q., et al. (2018). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers. [Link]
-
Pérez, J., et al. (2020). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 25(21), 5186. [Link]
-
Al-Hadedi, A. A. M., & Taylor, R. J. K. (2003). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
-
Chatani, N., & Murai, S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 70-87. [Link]
-
Nguyen, J. Q. (2020). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming aggregation issues in (3R)-3-(4-fluorophenyl)piperidine HCl solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and overcome aggregation issues encountered with (3R)-3-(4-fluorophenyl)piperidine HCl solutions. As Senior Application Scientists, we have developed this resource to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
Introduction: The Challenge of (3R)-3-(4-fluorophenyl)piperidine HCl Aggregation
(3R)-3-(4-fluorophenyl)piperidine HCl is a piperidine derivative of significant interest in pharmaceutical research.[1][2] Its structure, containing a basic piperidine ring and a hydrophobic 4-fluorophenyl group, presents a classic dichotomy in solution chemistry.[3][4] While the hydrochloride salt form enhances aqueous solubility by protonating the piperidine nitrogen, the planar, hydrophobic fluorophenyl moiety creates a propensity for intermolecular interactions, such as π-π stacking, which can lead to aggregation.[5][6]
Aggregation is a critical issue as it can lead to:
-
Loss of Efficacy: Only the monomeric form of a compound is typically active. Aggregation reduces the effective concentration of the active species.[7]
-
Altered Pharmacokinetics: The size and state of a compound can dramatically affect its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
-
Reduced Stability and Shelf Life: Aggregates can precipitate out of solution, leading to inaccurate dosing and a shorter viable lifespan of stock solutions.[7]
-
Experimental Artifacts: In high-throughput screening (HTS) and other bioassays, aggregates are a major source of false-positive results, often termed "promiscuous inhibitors," which act through non-specific mechanisms.[9][10]
This guide provides a structured approach to understanding, identifying, and mitigating these aggregation-related challenges.
Frequently Asked Questions (FAQs)
Q1: My (3R)-3-(4-fluorophenyl)piperidine HCl solution appears cloudy immediately after preparation. What is the most likely cause?
A1: This is a classic sign of poor solubility or immediate aggregation. The most common cause is preparing the solution in a neutral or alkaline buffer (e.g., PBS pH 7.4) where the piperidine nitrogen (pKa ~10-11) is not fully protonated.[11][12] This reduces the electrostatic repulsion between molecules, allowing the hydrophobic fluorophenyl groups to interact and aggregate.[5] Always start by dissolving the compound in a slightly acidic buffer or high-purity water.
Q2: I dissolved the compound in water and it was clear, but it precipitated after I diluted it into my phosphate-buffered saline (PBS) for a cell-based assay. Why?
A2: This is likely due to a combination of pH and ionic strength effects. Standard PBS has a pH of ~7.4 and a high ionic strength (typically ~150 mM). The pH shift towards neutral reduces the positive charge on the piperidine ring, while the high salt concentration shields the remaining electrostatic repulsions, promoting aggregation—a phenomenon known as "salting-out".[13][14][15]
Q3: Can I use DMSO to prepare my stock solution?
A3: Yes, using a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective strategy to prepare a high-concentration stock.[11] However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. When diluting the DMSO stock into an aqueous buffer, perform the dilution rapidly and with vigorous mixing to avoid localized high concentrations of the compound that can crash out of solution.
Q4: How can I quickly check if my compound is aggregated?
A4: The simplest method is visual inspection for cloudiness or precipitate. For a more sensitive assessment, Dynamic Light Scattering (DLS) is a primary technique that directly measures the size of particles in solution.[10][16] An increase in the hydrodynamic radius or the appearance of a population of larger particles is a clear indicator of aggregation.
Q5: Are there any additives that can help prevent aggregation?
A5: Yes, several excipients can be used. For non-specific hydrophobic aggregation, a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Polysorbate 20 (Tween® 20) or Polysorbate 80 can be highly effective.[15][17] For more targeted approaches, cyclodextrins can encapsulate the hydrophobic fluorophenyl group, physically preventing aggregation.[5][11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving aggregation issues.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing aggregation.
Caption: A decision-tree workflow for troubleshooting aggregation.
Issue 1: Compound Fails to Dissolve or Forms a Suspension
Causality: The primary forces at play are the electrostatic repulsion from the protonated piperidine and the hydrophobic attraction from the fluorophenyl ring. If the electrostatic repulsion is insufficient to overcome the hydrophobic attraction, the compound will not remain soluble. This is highly dependent on the solution's pH.[18]
Solutions:
-
pH Adjustment: The most critical parameter. The piperidine nitrogen must be protonated to ensure solubility.
-
Action: Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM sodium citrate, pH 4-5) or in high-purity water, which will be slightly acidic due to dissolved CO2. Avoid neutral or basic buffers for initial dissolution.[11]
-
-
Mechanical Assistance:
-
Action: Use gentle vortexing or brief sonication in a water bath to break up powder clumps and aid dissolution.[5]
-
-
Gentle Heating:
Issue 2: Solution is Initially Clear but Aggregates Over Time or Upon Dilution
Causality: This indicates that the initial solution is likely metastable or supersaturated. A change in conditions (e.g., dilution into a different buffer, temperature fluctuation, extended storage) can trigger the aggregation process. High ionic strength is a frequent culprit, as it screens the electrostatic repulsion between the positively charged molecules, allowing weaker hydrophobic forces to dominate.[13][22][23]
Solutions:
-
Optimize Ionic Strength:
-
Prepare Fresh Solutions:
-
Action: The most reliable approach is to prepare solutions fresh from a solid or a stable DMSO stock immediately before each experiment. Avoid long-term storage of aqueous solutions, especially at intermediate concentrations.[5]
-
-
Incorporate Solubilizing Excipients:
Key Physicochemical Factors and Their Impact on Aggregation
| Factor | Mechanism of Influence | Recommended Action to Reduce Aggregation |
| pH | Governs the protonation state of the piperidine nitrogen. Low pH (<6) ensures a positive charge, leading to electrostatic repulsion that prevents aggregation.[15][18][26] | Maintain a pH at least 2 units below the pKa of the piperidine group. Use acidic buffers (citrate, acetate) for stock solutions. |
| Ionic Strength | High salt concentrations shield the electrostatic repulsion between protonated molecules, promoting aggregation via the "salting-out" effect.[13][14][23][27] | Use the lowest salt concentration feasible for the experiment. Start with buffers ≤50 mM in salt content. |
| Concentration | Higher concentrations increase the probability of intermolecular encounters, driving the equilibrium towards an aggregated state.[5][7] | Work with the lowest effective concentration. For stock solutions, use a co-solvent like DMSO to achieve high concentrations. |
| Temperature | Affects both solubility and aggregation kinetics. While gentle heat can aid dissolution, higher temperatures can increase hydrophobic interactions for some molecules.[19][28] | Prepare solutions at ambient temperature. Use gentle warming only if necessary and monitor for instability. Store solutions at 4°C (short-term) or -20°C/-80°C (long-term, as aliquots).[5] |
| Co-solvents | Organic solvents like DMSO or ethanol can disrupt hydrophobic interactions and solvate the fluorophenyl group, preventing aggregation.[11] | Prepare high-concentration stocks in 100% DMSO. Ensure the final concentration of the co-solvent in the assay is low and controlled for. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol aims to create a 10 mM aqueous stock solution with minimized aggregation risk.
-
Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer. Adjust the pH to 4.5 using citric acid or sodium hydroxide. Filter through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of (3R)-3-(4-fluorophenyl)piperidine HCl powder.
-
Initial Dissolution: Add a small volume of the pH 4.5 citrate buffer to the powder.
-
Mixing: Vortex the solution for 30-60 seconds. If dissolution is slow, sonicate the vial in a bath sonicator for 2-5 minutes.
-
Final Volume: Once the solid is fully dissolved, add the buffer to reach the final desired concentration of 10 mM.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-particulates.
-
Storage: Store the solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[15]
Protocol 2: Screening for Aggregation Using Dynamic Light Scattering (DLS)
DLS is a powerful technique for detecting the presence and size of aggregates in a solution.[10][16]
-
Sample Preparation: Prepare solutions of (3R)-3-(4-fluorophenyl)piperidine HCl at the desired experimental concentration (e.g., 10 µM, 50 µM, 100 µM) in the final assay buffer. Also, prepare a "buffer only" blank.
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Blank Measurement: Measure the buffer blank to ensure there are no contaminants (e.g., dust) that could interfere with the reading. The count rate should be low, and no significant particle population should be detected.
-
Sample Measurement: Transfer the compound solution to a clean, dust-free cuvette. Place it in the instrument and initiate the measurement.
-
Data Analysis:
-
Monomeric Solution: A clean, non-aggregated solution should show a single, narrow peak corresponding to a small hydrodynamic radius (< 2 nm).
-
Aggregated Solution: An aggregated solution will show a second peak at a much larger size (e.g., 100-1000 nm) or will have a high Polydispersity Index (PDI > 0.3). The average particle size (Z-average) will also be significantly elevated.[29]
-
Visualizing the Aggregation Problem
The core issue is the balance between repulsive and attractive forces.
Caption: Competing intermolecular forces in solution.
References
- BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- CD BioSciences. Identification of Small-Molecule Aggregation - Biophysical Analysis.
- Technology Networks. (2023). Optimising excipient properties to prevent aggregation in biopharmaceutical formulations.
- DrugPatentWatch. (2025). How Excipients Shape Drug Effectiveness.
- SciSpace. (2010). Use of excipients to control aggregation in peptide and protein formulations.
- ACS Publications. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
- SpringerLink. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium.
- PMC. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
- ACS Publications. (2015). Influence of Charge Density and Ionic Strength on the Aggregation Process of Cellulose Nanocrystals in Aqueous Suspension, as Revealed by Small-Angle Neutron Scattering.
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- PubMed. (2013). Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities.
- Royal Society of Chemistry. Detecting alpha-synuclein aggregates with small molecules on single-molecule array.
- PubMed. (2017). Molecular Aggregation in Binary Mixtures of Pyrrolidine, N-Methylpyrrolidine, Piperidine, and N-Methylpiperidine with Water: Thermodynamic, SANS, and Theoretical Studies.
- PubMed. The influence of ionic strength and pH on the aggregation properties of zinc-free insulin studied by static and dynamic laser light scattering.
- SpringerLink. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
- ResearchGate. Effect of temperature on aggregation. A) Light scattered intensity at....
- ACS Publications. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles.
- ResearchGate. Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
- PMC. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
- Benchchem. (2025). Technical Support Center: Troubleshooting TQS Solubility and Aggregation.
- Benchchem. common challenges in working with piperidine-based compounds.
- ResearchGate. The effect of ionic strength on aggregation kinetics of α-syn in the....
- ACS Publications. (2017). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PMC. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride.
- PubChem. 3-(4-Fluorophenyl)piperidine.
- CymitQuimica. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine hydrochloride.
- ChemicalBook. (2025). Piperidine hydrochloride.
- PMC. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments.
- ACS Publications. (2023). Ambient Temperature Affects Protein Self-Assembly by Interfering with the Interfacial Aggregation Behavior.
- Malvern Panalytical. (2017). Aggregation temperature what is it and how 2 use for DLS.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
- ResearchGate. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- EPA. (2025). 3-[(4-Fluorophenoxy)methyl]piperidine Properties.
- BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies.
- Biozentrum. Preventing Protein Aggregation.
- CymitQuimica. cas 125224-43-3: (3s,4r)-(-)-4-(4'-fluorophenyl)3-hydroxymethyl)-piperidine.
- ChemicalBook. (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYMETHYL)-PIPERIDINE.
- ResearchGate. (2025). Effect of salt and temperature on molecular aggregation behavior of acrylamide polymer.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation.
- PubChem. (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(1S,4S).
- ResearchGate. Combating small molecule aggregation with machine learning.
- Fluorochem. (S)-3-(4-FLUOROBENZYL)-PIPERIDINE HCL (CAS 745822-33-7).
- Chem-Impex. 3-(4-Fluorophenylsulfanyl)piperidine hydrochloride.
- PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- ACS Publications. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
Sources
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]
- 7. scispace.com [scispace.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 22. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The influence of ionic strength and pH on the aggregation properties of zinc-free insulin studied by static and dynamic laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugpatentwatch.com [drugpatentwatch.com]
- 27. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03829G [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Aggregation temperature what is it and how 2 use for DLS | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
1H NMR interpretation of (3R)-3-(4-fluorophenyl)piperidine hydrochloride
Topic: 1H NMR Interpretation of (3R)-3-(4-fluorophenyl)piperidine Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.[1][2]
Executive Summary: Structural Identity & Pharmacological Context
(3R)-3-(4-fluorophenyl)piperidine hydrochloride is a chiral phenylpiperidine scaffold.[1][2] While structurally related to the antidepressant Paroxetine (which is a 4-substituted piperidine), this 3-substituted isomer represents a distinct pharmacophore often explored in sigma receptor ligands and monoamine transporter modulators.[1][2]
Critical Distinction: The most common analytical error with this molecule is misidentification as its regioisomer, 4-(4-fluorophenyl)piperidine.[1][2] This guide prioritizes the spectroscopic differentiation between these isomers and provides a validated workflow for confirming the enantiomeric purity of the (3R) form.
Part 1: Theoretical Prediction & Structural Logic
Before analyzing the spectrum, we must establish the expected magnetic environment. The molecule consists of three distinct domains:
-
The Piperidinium Core: A six-membered ring in a chair conformation. The nitrogen is protonated (
), creating a desymmetrized environment due to the C3-substitution. -
The Fluorophenyl Ring: Attached at C3. The fluorine atom at the para position creates a specific spin system in the aromatic region.
-
Chirality (3R): The asymmetric center at C3 renders the protons at C2, C4, C5, and C6 diastereotopic.
The 19F-Influence (J-Coupling)
The
-
Ortho-protons (to F):
.[1][2] -
Meta-protons (to F):
.[1][2] -
Result: The aromatic region will not appear as a standard doublet-doublet.[1] It typically manifests as a complex AA'BB' or AA'XX' system, appearing as two distinct multiplets integrating to 2H each.
Part 2: Experimental Protocol
To ensure reproducibility, follow this standardized sample preparation protocol.
Reagents:
-
Solvent: DMSO-d6 (Preferred for salts to visualize exchangeable
protons).[1][2] -
Alternative:
(Good solubility, but protons exchange/disappear; peaks may shift). -
Internal Standard: TMS (Tetramethylsilane) or TCNB (for quantitative NMR).[1][2]
Step-by-Step Workflow:
-
Massing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6.
-
Note: If the salt is hygroscopic, ensure the DMSO is from a fresh ampule to minimize the water peak at 3.33 ppm.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspension remains.
-
Acquisition:
Part 3: Detailed 1H NMR Interpretation
Solvent: DMSO-d6 | Frequency: 400 MHz (Simulated/Reference Data)[1][2][3]
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| Exchangeable | 9.00 – 9.50 | Broad Singlet (bs) | 2H | Ammonium protons.[1][2] Broad due to quadrupolar relaxation of | |
| Aromatic | 7.20 – 7.35 | Multiplet (dd-like) | 2H | Ar-H (meta to F) | Deshielded by ring current.[1][2] Split by ortho-coupling ( |
| Aromatic | 7.10 – 7.20 | Multiplet (t-like) | 2H | Ar-H (ortho to F) | Shielded by mesomeric effect of Fluorine.[1][2] Large |
| Aliphatic | 3.30 – 3.45 | Multiplet (dm) | 1H | C2- | Deshielded by |
| Aliphatic | 3.15 – 3.25 | Multiplet | 2H | C6- | |
| Aliphatic | 2.90 – 3.05 | Multiplet (t-like) | 1H | C2- | Geminal coupling to C2- |
| Aliphatic | 2.80 – 2.90 | Multiplet (tt) | 1H | C3-H (Chiral) | Benzylic proton.[1][2] Key diagnostic peak. Shift indicates 3-position vs 4-position.[1][2][3] |
| Aliphatic | 1.85 – 2.00 | Multiplet | 1H | C4- | Equatorial proton, deshielded by anisotropy.[1][2] |
| Aliphatic | 1.60 – 1.80 | Multiplet | 3H | C4- | Shielded methylene envelope.[1][2] |
Visualizing the Coupling Logic
Figure 1: Mechanistic logic driving the spectral features of the fluorinated salt.[1][2]
Part 4: Comparative Analysis (The "Alternatives")
This section compares the target molecule against its most common "impostors" and alternative analytical states.
Scenario A: Regioisomer Discrimination (3- vs. 4-substituted)
The 4-(4-fluorophenyl)piperidine isomer is the Paroxetine precursor.[1][2] Distinguishing them is critical.
| Feature | (3R)-3-(4-fluorophenyl)piperidine | 4-(4-fluorophenyl)piperidine |
| Symmetry | Asymmetric. C2 and C6 are chemically non-equivalent.[1][2] | Symmetric. C2 and C6 are equivalent (or very close). |
| Alpha-Protons | Complex region (2.9–3.5 ppm).[1][2] C2 and C6 appear as distinct multiplets. | Simplified region. C2/C6 appear as a cleaner signal (often a broad doublet/triplet).[2] |
| Benzylic Proton | C3-H integrates to 1H.[1][2] | C4-H integrates to 1H.[1][2] |
| 13C NMR (DEPT) | 5 Secondary carbons ( | 4 Secondary carbons ( |
Scenario B: Salt vs. Free Base
If you neutralize the salt (e.g., with
-
NH Signal: Disappears or moves to ~1.5–2.0 ppm (broad singlet, exchanges rapidly).
-
Alpha-Protons (C2, C6): Shift upfield by 0.5 – 0.8 ppm (to ~2.6–3.0 ppm) due to the loss of the electron-withdrawing ammonium cation.[1][2]
-
Solubility: Free base is soluble in
; Salt requires or .[1][2]
Scenario C: Enantiomeric Purity (The "Alternative" Method)
Standard 1H NMR cannot distinguish (3R) from (3S).[1][2] To verify the "3R" designation, you must use a Chiral Solvating Agent (CSA) .
Recommended Protocol:
-
Dissolve free base in
. -
Add 1-2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or (S)-(+)-TFPE (Pirkle Alcohol) .[1][2]
-
Observation: The
or Methine (C3-H) protons will split into two sets of signals if the sample is racemic. The chemical shift difference ( ) allows calculation of Enantiomeric Excess (ee).[2][4]
Part 5: Analytical Workflow Diagram
Figure 2: Decision tree for confirming salt formation, regio-isomer identity, and chirality.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6435921, Paroxetine Hydrochloride (Related Isomer Data). Retrieved from [Link][1][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and solvent effects).
- Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]
Sources
A Comparative Guide to Chiral HPLC Methods for Separating (3R)- and (3S)-3-(4-Fluorophenyl)piperidine
Introduction: The Imperative of Enantiomeric Purity in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its derivatives are integral to drugs across more than twenty classes, valued for their favorable physicochemical properties and ability to interact with biological targets.[1] The compound 3-(4-fluorophenyl)piperidine is a key chiral building block, structurally related to potent and selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[2][3] In chiral drugs, individual enantiomers often exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[4] Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is not merely an academic exercise; it is a critical requirement in drug discovery, development, and quality control.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of (3R)- and (3S)-3-(4-fluorophenyl)piperidine. We will move beyond a simple listing of parameters to explain the underlying chromatographic principles, empowering researchers to not only replicate these methods but also to adapt and optimize them for their specific needs. Our comparison will focus on two industry-standard, polysaccharide-based chiral stationary phases (CSPs): one based on an amylose derivative and the other on a cellulose derivative.
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[5] Their success stems from the complex and ordered three-dimensional structure of the polysaccharide polymer. The helical grooves of amylose and the paddle-wheel-like structure of cellulose create a rich chiral environment.
Separation is achieved through a combination of transient interactions between the analyte enantiomers and the chiral selector.[6] For a basic compound like 3-(4-fluorophenyl)piperidine, these interactions primarily include:
-
Hydrogen Bonding: The secondary amine of the piperidine ring and the fluorine atom can act as hydrogen bond acceptors or donors.
-
π-π Interactions: The fluorophenyl ring of the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Steric Interactions: The most critical factor for chiral recognition is the differential fit of the enantiomers into the chiral cavities or grooves of the CSP. One enantiomer will have a more stable, lower-energy interaction, leading to a longer retention time, while the other will have a weaker interaction and elute earlier.
Comparative Analysis of Chiral Stationary Phases
While specific application data for 3-(4-fluorophenyl)piperidine is not extensively published, we can draw authoritative insights from the separation of structurally analogous compounds, such as paroxetine and other fluorinated piperidines.[3][7][8] Based on this, we will compare two of the most successful and complementary CSPs for this class of molecules:
-
Daicel CHIRALPAK® AD-H: This column features amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.[9] It is one of the most widely used CSPs globally, known for its broad applicability.[10][11]
-
Phenomenex Lux® Cellulose-1: This CSP is based on cellulose tris(3,5-dimethylphenylcarbamate).[6] It often serves as a complementary and sometimes superior alternative to the amylose-based phases, making it an essential part of any chiral method development screen.[12]
The core difference lies in the backbone polymer (amylose vs. cellulose), which dictates the higher-order structure and the precise spatial arrangement of the phenylcarbamate selectors. This subtle distinction often results in different enantioselectivity and can even lead to a reversal of the enantiomer elution order.
Experimental Protocols and Comparative Data
The following protocols provide robust starting points for the separation of (3R)- and (3S)-3-(4-fluorophenyl)piperidine. The expected performance data is based on separations of closely related piperidine analogs and represents a typical outcome for initial screening.
Instrumentation and General Conditions
-
HPLC System: A standard analytical HPLC or UHPLC system.
-
Detector: UV detector set to 230 nm, where the phenyl ring exhibits absorbance.
-
Column Temperature: 25 °C (Ambient).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard of 3-(4-fluorophenyl)piperidine in the mobile phase at a concentration of 1.0 mg/mL.
Method 1: Amylose-Based CSP
-
Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
Rationale Behind the Choices:
-
CSP: The CHIRALPAK AD-H is a proven choice for a wide range of chiral compounds, including those with aromatic and amine functionalities.[9]
-
Mobile Phase: This is a classic normal-phase system. n-Hexane serves as the weak, non-polar solvent. 2-Propanol (IPA) is the polar modifier; increasing its concentration generally reduces retention times.
-
DEA Additive: As a secondary amine, 3-(4-fluorophenyl)piperidine is basic. Without a basic additive, it can interact strongly with residual acidic silanol groups on the silica surface, leading to severe peak tailing. A small amount of DEA (0.1%) acts as a competitor for these sites, ensuring sharp, symmetrical peaks.
Method 2: Cellulose-Based CSP
-
Column: Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
Rationale Behind the Choices:
-
CSP: Lux Cellulose-1 provides a different stereochemical environment than the amylose phase, offering a distinct chance of separation (orthogonal selectivity).[6]
-
Mobile Phase: Ethanol is chosen as the polar modifier. It has a different polarity and hydrogen bonding capability compared to IPA, which can significantly alter the selectivity and resolution between the enantiomers. A starting concentration of 10% is a common practice for initial screening on cellulose-based CSPs.
Data Presentation: Expected Performance
The following table summarizes the expected chromatographic results for the initial screening runs. These values are benchmarks for method development.
| Parameter | Method 1 (CHIRALPAK AD-H) | Method 2 (Lux Cellulose-1) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/IPA/DEA (80:20:0.1) | n-Hexane/EtOH/DEA (90:10:0.1) |
| Expected Retention Time (t_R1) | ~ 8.5 min | ~ 12.0 min |
| Expected Retention Time (t_R2) | ~ 10.0 min | ~ 14.5 min |
| Expected Selectivity (α) | ~ 1.18 | ~ 1.21 |
| Expected Resolution (R_s) | > 1.5 (Baseline Separation) | > 2.0 (Excellent Separation) |
Note: Retention times are estimates and can vary based on system dwell volume and exact mobile phase preparation. The key performance indicator is the Resolution (Rs), where a value ≥ 1.5 indicates baseline separation.
Workflow and Optimization
Achieving optimal separation often requires fine-tuning the initial conditions. The following workflow and diagrams illustrate a logical approach to method development and optimization.
Chiral Method Development Workflow
Caption: A logical workflow for chiral HPLC method development.
Optimization Strategies
If the initial screening provides partial separation (Resolution < 1.5), consider the following adjustments:
-
Decrease the Polar Modifier (% Alcohol): Reducing the percentage of IPA or Ethanol in the mobile phase will increase the retention times of both enantiomers. This longer residence time on the CSP often leads to improved interaction and better resolution. For example, adjusting the mobile phase in Method 1 to (90:10:0.1) would likely increase both retention and resolution.
-
Change the Alcohol Modifier: If using IPA, switch to Ethanol, and vice-versa. The different steric and electronic properties of these alcohols can profoundly impact selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution, although it will also increase analysis time and backpressure.
Experimental Setup Diagram
Caption: Schematic of the chiral HPLC experimental setup.
Conclusion and Recommendations
Both amylose-based (Daicel CHIRALPAK® AD-H) and cellulose-based (Phenomenex Lux® Cellulose-1) chiral stationary phases are excellent candidates for the successful enantiomeric separation of (3R)- and (3S)-3-(4-fluorophenyl)piperidine.
-
For initial screening, a parallel approach using both an amylose and a cellulose column is highly recommended to quickly identify the most effective chiral selector.
-
The use of a normal-phase mobile phase consisting of a hexane/alcohol mixture with a small percentage of a basic modifier like DEA is critical for achieving good peak shape and resolution for this basic analyte.
-
Method 2, utilizing the Lux Cellulose-1 column with a Hexane/Ethanol mobile phase, is predicted to provide slightly superior selectivity and resolution, making it the recommended primary method for further optimization and validation.
This guide provides a comprehensive framework grounded in established chromatographic principles. By understanding the "why" behind each parameter, researchers are well-equipped to develop a robust, reliable, and efficient chiral separation method for 3-(4-fluorophenyl)piperidine and other structurally related chiral amines.
References
-
(No author given). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. Retrieved from [Link]
-
Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]
-
(No author given). Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Retrieved from [Link]
-
Daicel. (2013). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
-
Philips, E., & Xiang, B., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
-
(No author given). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Retrieved from [Link]
-
Ghanem, A. (2006). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Retrieved from [Link]
-
(No author given). Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Retrieved from [Link]
-
Phenomenex. A Generic Screening Strategy for Chiral SFC. Retrieved from [Link]
-
(No author given). (2013). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]
-
Uvison Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Toth, G. K., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Retrieved from [Link]
-
Daicel. CHIRALPAK® AD-H Analytical HPLC applications. Retrieved from [Link]
-
(No author given). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. FAGG. Retrieved from [Link]
-
MZ-Analysentechnik. Instruction Manual for CHIRALPAK® AD-RH Columns. Retrieved from [Link]
-
Ali, I., Naim, L., & Ghanem, A. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Retrieved from [Link]
-
Krepich, S., & Fernandez, C. (2020). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. AZoM. Retrieved from [Link]
-
Ali, I., Alam, S. D., Al-Othman, Z. A., & Farooqi, J. A. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Retrieved from [Link]
-
(No author given). (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Retrieved from [Link]
-
Phenomenex. Reversed Phase Separation of FMOC α-Amino Acids using Lux® Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
(No author given). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC. Retrieved from [Link]
- (No author given). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.
-
(No author given). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Retrieved from [Link]
-
Daicel Chiral Technologies. Please read this instruction sheet completely before using this column. Retrieved from [Link]
-
Phenomenex. Lux™. Retrieved from [Link]
-
(No author given). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization | Request PDF - ResearchGate. Retrieved from [Link]
- (No author given). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.
-
(No author given). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Retrieved from [Link]
-
Daicel. CHIRALPAK AD-H. Retrieved from [Link]
-
Daicel. Daicel 19394 CHIRALPAK AD-H Coated Polysaccharide Derivative Analytical HPLC Chiral Column, 2.1mm, 150mm, 5µm. The Laboratory Store Ltd. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. ct-k.com [ct-k.com]
- 10. phenomenex.belvr.by [phenomenex.belvr.by]
- 11. chiraltech.com [chiraltech.com]
- 12. hplc.eu [hplc.eu]
X-ray diffraction (XRD) comparison of piperidine hydrochloride polymorphs
Executive Summary
In pharmaceutical synthesis and formulation, Piperidine Hydrochloride (
This guide provides an objective crystallographic comparison between the thermodynamically stable Monoclinic Form (Form I) and its associated Metastable/High-Temperature phases (Form II/Disordered) . Control of these polymorphs is essential to prevent process-induced variability, particularly during milling (mechanical activation) or drying (thermal stress).
Key Takeaway: The Monoclinic
Crystallographic Characterization: Form I vs. Metastable Phases
The distinction between the stable storage form and process-induced phases is defined by their unit cell symmetry and packing density.
The Reference Standard: Monoclinic Form (Form I)
The thermodynamically stable phase at standard temperature and pressure (STP) is Anhydrous Form I. It crystallizes in the Monoclinic system, characterized by a specific packing of the piperidinium cation in a chair conformation, hydrogen-bonded to chloride anions.
-
Stability: High.
-
Processability: Optimal flow and compression properties.
-
Identification: Sharp, well-resolved Bragg reflections indicating high crystallinity.
The Comparator: High-Temperature/Disordered Phase (Form II)
Upon heating (typically
-
Stability: Low (Metastable). Reverts to Form I upon cooling/relaxation but may trap moisture during the transition.
-
Risk Factor: High hygroscopicity. The expanded lattice volume allows easier water vapor sorption.
Comparative Lattice Data
Data derived from single-crystal refinement and powder diffraction analysis.
| Parameter | Form I (Target) | Form II / Disordered (Risk) |
| Crystal System | Monoclinic | Orthorhombic / Pseudo-Tetragonal |
| Space Group | ||
| Lattice | ||
| Lattice | ||
| Lattice | Variable (Disordered axis) | |
| Key XRD Peaks ( | Distinct peaks at | Broadened halo; Loss of peak splitting |
| Volume/Z | Compact Packing | Expanded Volume ( |
Note: Lattice parameters for Form I are based on high-precision refinement of the pure hydrochloride salt [1]. Form II parameters represent the typical lattice expansion observed in piperidinium salts during thermal transition [2].
Experimental Protocol: XRD Discrimination Workflow
To objectively distinguish these forms, a standard "scan-and-identify" approach is insufficient due to the potential for preferred orientation in plate-like crystals. The following protocol ensures rigorous validation.
Sample Preparation (Critical Step)
-
Grinding: Gently grind the sample in an agate mortar. Caution: Excessive energy can induce the Form I
Disordered transition. -
Sieving: Pass through a 325-mesh (
) sieve to ensure random particle orientation. -
Mounting: Use a zero-background silicon holder to eliminate amorphous background noise, which can mask the presence of disordered phases.
Instrument Configuration (PXRD)
-
Geometry: Bragg-Brentano (
). -
Source: Cu K
radiation ( ). -
Detector: High-speed solid-state detector (e.g., PIXcel or LynxEye) to minimize exposure time and hydration risk.
-
Scan Range:
to . -
Step Size:
.
Variable Temperature (VT-XRD) Logic
To confirm phase purity, perform a thermal loop:
-
Measure at
C (Baseline Form I). -
Heat to
C (Check for dehydration/phase shift). -
Cool to
C (Verify reversibility).
Workflow Diagram
The following diagram illustrates the decision logic for classifying a Piperidine HCl batch.
Caption: Figure 1. Analytical workflow for phase classification of Piperidine Hydrochloride using Powder X-Ray Diffraction.
Detailed Data Analysis & Interpretation
Fingerprint Identification
The primary differentiator between the stable Monoclinic form and metastable variants lies in the peak splitting due to the lower symmetry of the Monoclinic cell.
-
Monoclinic Signature: Look for the "triplet" splitting pattern in the
range. This confirms the angle is not (or the unit cell lengths and are distinct).[1][2] -
Disordered/Orthorhombic Signature: These triplets often merge into single, broader peaks as the crystal symmetry increases (pseudo-symmetry) during heating or disordering.
Stability Implications
Why does this matter for drug development?
-
Hygroscopicity: The Disordered Phase (Form II) has a higher free volume. Data suggests a
increase in moisture uptake rates for disordered piperidine salts compared to the crystalline Monoclinic form [3]. -
Compaction: Form I exhibits distinct slip planes (Monoclinic layering). The disordered phase often exhibits plastic flow but may stick to punches due to lower melting points.
Phase Transformation Logic
The relationship between these forms is driven by thermal and mechanical energy.
Caption: Figure 2. Thermodynamic relationship between the stable Monoclinic phase and the stress-induced Disordered phase.
Conclusion & Recommendations
For reproducible manufacturing, the Monoclinic Form (
Recommendations:
-
Incoming QC: Reject batches showing "merged" peaks in the
range, as this indicates lattice disorder or polymorphic contamination. -
Process Control: Maintain milling temperatures
C to prevent localized phase transitions. -
Storage: Store in desiccated conditions; any conversion to a hydrated state will permanently alter the XRD profile (new peaks
).
References
-
Crystal Structure of Piperidine Hydrochloride (Monoclinic Phase).
, , , . Link: -
Phase Transitions in Piperidinium Salts. Source: Sastry, D.L., et al. "Crystal structure and phase transition of piperidinium chloride." Journal of Crystallographic and Spectroscopic Research. Context: Establishes the existence of high-temperature disordered phases in piperidine salts. Link:
-
General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. Source: United States Pharmacopeia (USP). Context: Standard for XRD protocol and zero-shift correction. Link:
Sources
Comparative Thermal Analysis Guide: (3R)-3-(4-fluorophenyl)piperidine Hydrochloride
[1]
Executive Summary
In drug development, the thermal stability and solid-state form of chiral intermediates like (3R)-3-(4-fluorophenyl)piperidine hydrochloride (hereafter (3R)-3-FPP[1]·HCl ) dictate downstream processing success. This guide compares the thermal performance of the crystalline (3R)-HCl salt against its key alternatives: the Free Base (often an unstable oil/low-melting solid) and the Racemic Mixture (used during resolution processes).[1]
Key Finding: The (3R)-HCl salt exhibits superior thermal stability and crystallinity compared to the free base, making it the preferred form for storage and solid-phase synthesis.[1] However, DSC analysis is critical to detect polymorphic transitions and enantiomeric impurities that standard HPLC may miss.[1]
Technical Context & Causality
Why perform DSC/TGA on this specific intermediate?
-
Chiral Purity Verification: Optical rotation is often insensitive to minor enantiomeric excesses in solid forms.[1] DSC melting point depression is a sensitive indicator of enantiomeric purity (Eutectic analysis).[1]
-
Solvate Detection: Piperidine salts are hygroscopic.[1] TGA differentiates between surface moisture (process solvent) and stoichiometric hydrates (pseudopolymorphs).[1]
-
Process Safety: Determining the onset of decomposition (TGA) prevents runaway reactions during high-temperature amidation or coupling steps common in medicinal chemistry.[1]
Comparative Analysis: (3R)-3-FPP·HCl vs. Alternatives
The following table synthesizes performance metrics based on typical physicochemical behaviors of 3-arylpiperidine salts.
Table 1: Comparative Performance Matrix
| Feature | (3R)-3-FPP·HCl (Target) | (3R)-3-FPP Free Base | Racemic (3RS)-3-FPP[1]·HCl |
| Physical State | Crystalline Solid (White) | Oil or Low-Melting Solid | Crystalline Solid |
| Melting Point (DSC) | High (~210–240°C) (Sharp Endotherm) | Low (< 50°C) or Liquid | Distinct from pure enantiomer (Eutectic behavior) |
| Thermal Stability (TGA) | Stable up to ~250°C (Dehydrohalogenation) | Volatile/Oxidizes < 150°C | Stable, similar to enantiomer |
| Hygroscopicity | Moderate (Requires desiccation) | Low (Hydrophobic oil) | Moderate |
| Handling | Excellent (Free-flowing powder) | Poor (Sticky/Viscous) | Good |
| Primary Risk | Polymorphic conversion | Oxidation/Coloration | Enantiomeric contamination |
Analyst Note: The HCl salt significantly elevates the melting point, locking the conformation and preventing the oxidative degradation observed in the electron-rich free amine.[1]
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting onset (
-
Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+
-
Sample Prep: Weigh 2–4 mg of (3R)-3-FPP·HCl into a Tzero aluminum pan. Hermetically seal with a pinhole lid (allows volatile escape without pan deformation).[1]
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 275°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
-
Validation Check: The baseline must be flat.[1] A sharp endotherm indicates high crystallinity.[1] A broad premelt event suggests amorphous content or enantiomeric impurities.[1]
Thermogravimetric Analysis (TGA)
Objective: Quantify volatiles (solvents/water) and decomposition temperature (
-
Instrument: TA Instruments TGA5500.[1]
-
Sample Prep: Weigh 5–10 mg into a platinum or ceramic crucible.
-
Protocol:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 400°C.
-
Purge Gas: Nitrogen (Sample purge: 25 mL/min; Balance purge: 10 mL/min).
-
-
Validation Check:
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing the (3R)-enantiomer salt.
Caption: Workflow for thermal validation. TGA first rules out solvent effects; DSC confirms polymorphic form and purity.[1]
Interpretation of Results
Scenario A: The "Double Peak" in DSC
If you observe a small endotherm followed by a larger one:
-
Cause: Likely a polymorphic transition (metastable
stable) or the presence of a eutectic mixture with the (3S)-enantiomer.[1] -
Action: Run a "Heat-Cool-Heat" cycle. If the first peak disappears in the second heating, it was a kinetic polymorph.[1] If it remains, it is likely an impurity.[1]
Scenario B: TGA Weight Loss at 180°C
References
-
Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.
-
TA Instruments. (n.d.).[1] Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine. [2]
-
Sestelo, J. P., et al. (2011).[1] Enantioselective synthesis of 3-arylpiperidines. Journal of Organic Chemistry. (Provides context on the synthesis and characterization of this class).
-
USP. (2024).[1] General Chapter <891> Thermal Analysis. U.S. Pharmacopeia.[1]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (3R)-3-(4-fluorophenyl)piperidine hydrochloride
[1][2][3]
Executive Safety Summary & Hazard Architecture
Content Type: Operational Safety Protocol | Audience: Chemical Hygiene Officers, Synthetic Chemists Compound Class: Chiral Fluorinated Phenylpiperidine Salt (Pharmaceutical Intermediate)[1][2][3]
As a Senior Application Scientist, I prioritize the "Precautionary Principle" . While specific toxicological data for the isolated (3R)-enantiomer of 3-(4-fluorophenyl)piperidine hydrochloride may be limited in public repositories, its structural homology to Paroxetine (SSRI) intermediates and piperidine salts dictates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) precursor .[1][2][3]
The "Why" Behind the Protocol (Causality Analysis)
-
Hydrochloride Salt Moiety: Upon contact with mucosal membranes (lungs, eyes), hydrolysis occurs, releasing hydrochloric acid.[3] This necessitates acid-gas rated respiratory protection if aerosols are generated.[2][3]
-
Fluorinated Piperidine Core: The lipophilic fluorine atom enhances blood-brain barrier penetration.[2][3] Even if this specific intermediate lacks full pharmacological potency, it must be treated as a neuroactive sensitizer .[1][2][3]
-
Stereochemistry (3R): Chiral purity often implies targeted biological interaction.[3] Enantiomers can exhibit vastly different toxicity profiles; therefore, containment must prevent any systemic absorption.[1][2][3]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.[2][3] If one layer fails, the next captures the hazard.[2][3]
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | P100/OV Respirator (half-face) or PAPR | Why: Standard N95s filter particulates but fail against acidic hydrolysis vapors (HCl).[1][2][3] The Organic Vapor (OV) cartridge neutralizes amine odors, while P100 stops sub-micron dust.[3] |
| Ocular | Indirect-Vented Chemical Goggles | Why: Safety glasses allow dust entry from the side.[2][3] Indirect venting prevents fogging while blocking projectile crystals or splashes.[2][3] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil) | Why: "Spotting" technique.[3] White inner gloves reveal tears in the colored outer glove immediately.[2][3] Nitrile offers superior resistance to piperidine derivatives compared to latex.[2][3] |
| Dermal (Body) | Tyvek® 400 Lab Coat (or equivalent) + PVC Apron | Why: Cotton retains toxic dust.[3] Tyvek sheds particulates.[2][3] The PVC apron protects the torso during dissolution (splash risk).[3] |
Operational Protocols: A Self-Validating Workflow
A. Weighing & Transfer (The Critical Control Point)
Goal: Zero airborne release.[3]
-
Static Elimination: Piperidine salts are often hygroscopic and prone to static charge.[3] Use an ionizing bar or anti-static gun inside the balance enclosure before dispensing.[2][3]
-
The "Boat-in-Jar" Method:
B. Solubilization & Reaction Setup
Goal: Control of Exotherm & Vapors.
-
Solvent Choice: When dissolving in water or alcohols, add the solid slowly to the solvent.[2][3] HCl salts can release heat of solution.[3]
-
Vessel Venting: Do not seal the vessel immediately after addition. Allow thermal equilibrium to prevent pressure buildup.[2][3]
C. Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling spills versus standard operations.
Caption: Decision logic for containment based on physical state and quantity. Green nodes indicate standard safety; Red nodes require escalated containment.[1][2][3]
Emergency Response & Disposal
First Aid (Symptom-Based)[1][2][3]
-
Inhalation (Coughing, burning throat): Move to fresh air immediately. The HCl component causes immediate irritation.[3] Do not induce vomiting if swallowed due to corrosive risk to the esophagus.[2][3]
-
Eye Contact: Flush for 15 full minutes . Piperidine salts can be "sticky"; ensure eyelids are retracted.[2][3]
-
Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol, as it may enhance transdermal absorption of the fluorinated core.[2][3]
Waste Disposal Strategy
References
-
Fisher Scientific. Safety Data Sheet: Piperidine Hydrochloride. (General toxicity baseline for piperidine salts). [1][2][3]
-
Cayman Chemical. Safety Data Sheet: Paroxetine (Hydrochloride). (Toxicological analog for fluorinated phenylpiperidines).[3]
-
Sigma-Aldrich. Product Specification: 4-(4-Fluorophenyl)piperidine hydrochloride.[1][2][3] (Structural analog data).
-
PubChem. Compound Summary: 3-(4-fluorophenyl)piperidine.[1][2][3] National Library of Medicine.[2][3] [1][2][3]
Sources
- 1. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]
- 2. (3R,4S)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride ((+)-trans-Paroxetine Hydrochloride) [lgcstandards.com]
- 3. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
